D-Mannitol-d1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-deuteriohexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-JNHZOBAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CO)([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Mannitol-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structure of D-Mannitol-d1. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where isotopically labeled compounds are utilized.
Chemical Properties
This compound is the deuterated form of D-Mannitol, a sugar alcohol. The incorporation of a single deuterium atom results in a slight increase in its molecular weight compared to the unlabeled compound. While specific experimental data for this compound is not extensively published, its physical and chemical properties are expected to be very similar to those of D-Mannitol.
Table 1: General and Physical Properties of D-Mannitol and this compound
| Property | D-Mannitol | This compound (Inferred/Expected) |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₃DO₆ |
| Molecular Weight | 182.17 g/mol | approx. 183.18 g/mol |
| Appearance | White crystalline powder or granules | White crystalline powder or granules |
| Taste | Sweet | Sweet |
| Odor | Odorless | Odorless |
| Melting Point | 166-170 °C | Expected to be very similar to D-Mannitol |
| Boiling Point | 290-295 °C at 3.5 mmHg | Expected to be very similar to D-Mannitol |
| Solubility in Water | Soluble | Soluble |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. |
Chemical Structure
D-Mannitol is a polyol with the stereochemical configuration (2R,3R,4R,5R). In this compound, one of the hydrogen atoms is replaced by a deuterium atom. Based on commercially available deuterated analogs such as D-Mannitol-1,1'-d2, the deuterium in this compound is most likely located at the C1 position.
The structure of this compound can be represented as follows:
Figure 1: Chemical Structure of this compound (deuterium at C1)
Experimental Protocols
The characterization of this compound involves standard analytical techniques, with slight modifications in data interpretation to account for the deuterium label.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for confirming the identity and isotopic purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired information; for observing exchangeable protons, a non-deuterated solvent might be used in some specialized experiments.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
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¹H NMR:
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Acquire a standard one-dimensional ¹H NMR spectrum.
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Expected Observations: The spectrum of this compound will be very similar to that of unlabeled D-Mannitol, with the key difference being the signal corresponding to the proton at the C1 position. This signal will be significantly reduced in intensity or absent, depending on the isotopic enrichment. The coupling patterns of adjacent protons may also be simplified.
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-
²H (Deuterium) NMR:
-
If available, a deuterium probe can be used to directly observe the deuterium signal.
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Expected Observations: A single resonance corresponding to the deuterium at the C1 position would confirm the location of the label.
-
-
¹³C NMR:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Observations: The carbon spectrum will be very similar to that of unlabeled D-Mannitol. The carbon atom bonded to the deuterium (C1) may show a slightly shifted resonance and a different splitting pattern in a proton-coupled spectrum due to C-D coupling.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the deuterium atom.
Methodology:
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Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, water).
-
Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.
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Analysis:
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Acquire a full scan mass spectrum in positive or negative ion mode. Adduct formation (e.g., [M+Na]⁺) is common for polyols.
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Expected Observations: The mass spectrum of this compound will show a molecular ion peak (or adduct ion) that is one mass unit higher than that of unlabeled D-Mannitol. For example, the [M+Na]⁺ adduct for unlabeled D-Mannitol appears at m/z 205.07, while for this compound, it would be expected at approximately m/z 206.07. The isotopic distribution pattern will also be altered by the presence of deuterium.
-
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and a conceptual synthesis pathway.
Caption: Logical workflow for the synthesis and characterization of this compound.
Synthesis and Purification of D-Mannitol-d1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. Isotopically labeled compounds like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based analyses. This document outlines a feasible synthetic route, detailed purification protocols, and relevant analytical data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reduction of a suitable precursor, D-mannono-γ-lactone, using a deuterated reducing agent. This method introduces a deuterium atom specifically at the C1 position of the D-mannitol molecule.
Synthetic Scheme
The overall reaction scheme is as follows:
D-mannono-γ-lactone is reduced by sodium borodeuteride (NaBD₄) in an appropriate solvent, followed by a workup to yield this compound.
Experimental Protocol: Reduction of D-mannono-γ-lactone
This protocol is based on established methods for the reduction of sugar lactones.
Materials:
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D-mannono-γ-lactone
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Sodium borodeuteride (NaBD₄)
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Anhydrous Ethanol (EtOH)
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Deionized Water (H₂O)
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Dowex® 50W-X8 (H⁺ form) ion-exchange resin
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve D-mannono-γ-lactone in anhydrous ethanol. Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borodeuteride to the stirred solution. The molar ratio of D-mannono-γ-lactone to NaBD₄ should be approximately 1:1.2 to ensure complete reduction.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting lactone indicates the completion of the reaction.
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Quenching and Neutralization: Once the reaction is complete, cautiously add 1M HCl to quench the excess NaBD₄ and neutralize the solution.
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Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
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Borate Removal: The resulting residue contains the product and borate salts. To remove the borates, repeatedly add methanol and evaporate to dryness. This process converts borates to volatile trimethyl borate.
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Ion Exchange Chromatography: Dissolve the residue in deionized water and pass it through a column packed with Dowex® 50W-X8 (H⁺ form) resin to remove any remaining inorganic salts.
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Final Product Isolation: Collect the eluate and evaporate the solvent to obtain crude this compound.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting material, byproducts, and residual salts. A combination of recrystallization and ion-exchange chromatography is recommended for achieving high purity.
Recrystallization
Procedure:
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Dissolve the crude this compound in a minimal amount of hot deionized water.
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Slowly add ethanol (a common anti-solvent for mannitol) to the hot solution until it becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with cold ethanol.
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Dry the purified crystals under vacuum.
Ion-Exchange Chromatography
For removal of ionic impurities, a final pass through an ion-exchange column can be performed as described in the synthesis protocol (Step 7).
Data Presentation
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Starting Material | D-mannono-γ-lactone | Commercially available. |
| Reducing Agent | Sodium borodeuteride (NaBD₄) | Deuterium source. |
| Solvent | Anhydrous Ethanol | For the reduction reaction. |
| Reaction Temperature | 0°C to Room Temperature | Controlled addition of NaBD₄ is crucial. |
| Theoretical Yield | ~101% (by mass, from lactone) | C₆H₁₀O₆ + [D] → C₆H₁₃DO₆ |
| Expected Purity (Post-Purification) | >98% | Assessed by NMR and Mass Spectrometry. |
Analytical Characterization
| Technique | Expected Results for this compound |
| ¹H NMR | The proton signal corresponding to the C1 position will be absent or significantly reduced. The remaining proton signals will be consistent with the D-mannitol backbone. |
| ¹³C NMR | The carbon signal for C1 will show a characteristic splitting pattern due to coupling with deuterium. |
| Mass Spectrometry (MS) | The molecular ion peak will be shifted by +1 m/z unit compared to unlabeled D-mannitol, confirming the incorporation of one deuterium atom. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for a metabolic tracer study using this compound.
D-Mannitol-d1: A Technical Guide to Isotopic Purity and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. This document is intended to be a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.
Isotopic and Chemical Purity
The utility of this compound in scientific research, particularly in tracer studies and as an internal standard in mass spectrometry, is critically dependent on its isotopic and chemical purity. While specific data for this compound is not always publicly available from all suppliers, this section outlines the expected purity parameters and the analytical methods used for their determination.
Table 1: Representative Purity Specifications for Labeled D-Mannitol
| Parameter | Specification | Analytical Method |
| Isotopic Purity (this compound) | ≥ 98 atom % D | Mass Spectrometry, NMR Spectroscopy |
| Chemical Purity | ≥ 98% | HPLC, NMR Spectroscopy |
| Appearance | White to off-white solid | Visual Inspection |
Note: The data presented is based on typical specifications for isotopically labeled compounds and may vary between suppliers. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot of this compound being used.
Determination of Isotopic Purity
The isotopic enrichment of this compound is a critical parameter that defines the percentage of molecules containing the deuterium isotope at the specified position.
Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry
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Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or water.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
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Data Acquisition: The mass spectrum of the sample is acquired in the appropriate mass range to observe the molecular ion or a characteristic fragment ion.
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Data Analysis: The relative intensities of the ion corresponding to this compound (M+1) and the unlabeled D-Mannitol (M) are measured. The isotopic purity is calculated based on the ratio of these intensities, correcting for the natural abundance of isotopes.
Experimental Protocol: Isotopic Purity Determination by NMR Spectroscopy
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Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O).
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Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.
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Data Acquisition: A ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the proton at the deuterated position is indicative of high isotopic enrichment. For quantitative analysis, a ¹³C NMR or a specific deuterium NMR experiment may be performed.
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Data Analysis: The integral of the residual proton signal at the labeled position is compared to the integrals of other non-deuterated protons in the molecule to determine the level of deuteration.
Stability
The stability of this compound is essential for ensuring the accuracy and reproducibility of experimental results over time. Stability studies are conducted to evaluate the effects of various environmental factors, such as temperature, humidity, and light, on the integrity of the compound.
Table 2: Recommended Storage and Stability Testing Conditions
| Study Type | Storage Conditions | Duration |
| Long-Term Stability | 25°C ± 2°C / 60% RH ± 5% RH | 24 months or longer |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Recommended Storage | Room temperature, protected from light and moisture | Indefinite (with periodic re-evaluation) |
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, a High-Performance Liquid Chromatography (HPLC) method with a suitable detector is commonly employed.
Experimental Protocol: Stability-Indicating HPLC-UV Method
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Chromatographic System:
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Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
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Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its potential degradants.
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Flow Rate: Typically 1.0 mL/min.
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Column Temperature: Maintained at a constant temperature, for instance, 30°C.
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Detector: A UV detector set at a low wavelength (e.g., ~200 nm) as mannitol has no strong chromophore, or a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
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Sample Preparation: Solutions of this compound are prepared in the mobile phase or a compatible solvent at a known concentration.
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Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting this compound to stress conditions such as:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: 105°C for 24 hours.
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Photostability: Exposure to light according to ICH Q1B guidelines.
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-
Analysis: The stressed samples are then analyzed by the HPLC method to ensure that any degradation products are well-separated from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity of the method.
Metabolic Pathway of D-Mannitol
D-Mannitol plays a role in various metabolic pathways. In humans, it is only minimally metabolized.[1] However, in many microorganisms, it is an important intermediate in carbohydrate metabolism. The following diagram illustrates a common pathway for mannitol metabolism.[2]
Caption: A simplified diagram of the D-Mannitol metabolic pathway.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for conducting a stability study of this compound.
Caption: Workflow for a comprehensive stability study of this compound.
References
An In-depth Technical Guide to the Deuterium Labeling Position in D-Mannitol-d1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of D-Mannitol-d1, with a specific focus on the precise location of the deuterium isotope. This document is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and metabolic research who utilize isotopically labeled compounds.
Introduction
D-Mannitol, a sugar alcohol, is widely used in the pharmaceutical industry as an excipient, an osmotic diuretic, and a research chemical. Deuterium-labeled D-Mannitol (this compound) serves as a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The precise knowledge of the deuterium labeling position is critical for the accurate interpretation of experimental results. This guide elucidates the synthetic route to this compound and provides the rationale for the specific location of the deuterium atom.
Deuterium Labeling Position in this compound
The single deuterium atom in this compound is located at the C2 position . This is a direct consequence of the most common and efficient synthetic route for its preparation, which involves the reduction of D-fructose.
The synthesis proceeds via the reduction of the ketone functional group at the C2 position of D-fructose. When a deuterium source is used as the reducing agent, the deuterium atom is incorporated at this specific carbon atom.
Synthetic Pathway and Mechanism
The primary method for the synthesis of this compound is the reduction of D-fructose using a deuterated reducing agent, most commonly sodium borodeuteride (NaBD₄).
Reaction Scheme
The overall reaction can be summarized as follows:
D-Fructose + NaBD₄ → D-Mannitol-2-d1 + D-Sorbitol-2-d1
The reduction of the planar carbonyl group of D-fructose can occur from two faces, leading to the formation of two epimers: D-Mannitol and D-Sorbitol. Both products will contain a deuterium atom at the C2 position. The separation of these two diastereomers is typically achieved by chromatography.
DOT Script of the Synthetic Pathway
Caption: Synthetic pathway for D-Mannitol-2-d1 via reduction of D-fructose.
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of this compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.
Synthesis of D-Mannitol-2-d1
Materials:
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D-Fructose
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Sodium borodeuteride (NaBD₄)
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Ethanol (or other suitable solvent)
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Deionized water
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Cation exchange resin (e.g., Dowex 50W-X8)
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Silica gel for column chromatography
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Ethyl acetate
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Methanol
Procedure:
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Dissolution: Dissolve D-fructose in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.
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Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borodeuteride in the same solvent to the D-fructose solution with constant stirring. The molar ratio of NaBD₄ to fructose should be optimized, but a slight excess of the reducing agent is typically used.
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Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) to ensure complete reduction. Quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize the excess borodeuteride.
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Borate Removal: Evaporate the solvent under reduced pressure. The resulting residue contains the product mixture and borate salts. To remove the borates, repeatedly add methanol to the residue and evaporate under reduced pressure. This process converts the borates into volatile trimethyl borate.
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Purification: The crude product, a mixture of D-Mannitol-2-d1 and D-Sorbitol-2-d1, is purified using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and methanol, can be employed to separate the two epimers.
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Characterization: Collect the fractions containing D-Mannitol-2-d1 and confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
The successful synthesis and characterization of D-Mannitol-2-d1 would yield the following expected data.
Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| D-Mannitol | C₆H₁₄O₆ | 183.0863 |
| This compound | C₆H₁₃DO₆ | 184.0926 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
In the ¹H NMR spectrum of D-Mannitol-2-d1, the signal corresponding to the proton at the C2 position will be significantly diminished or absent compared to the spectrum of unlabeled D-Mannitol. The coupling patterns of the adjacent protons at C1 and C3 will also be altered due to the absence of coupling to the C2 proton. In the ¹³C NMR spectrum, the signal for the C2 carbon will show a characteristic triplet (due to C-D coupling) and a slight isotopic shift compared to the unlabeled compound.
Logical Workflow for Isotopic Labeling
The decision-making process for determining the labeling position in this compound is based on fundamental principles of organic chemistry.
DOT Script of the Logical Workflow
Caption: Logical workflow for determining the deuterium labeling position.
Conclusion
The deuterium atom in this compound is definitively located at the C2 position. This is a direct result of the synthetic methodology, which involves the stereoselective reduction of the C2 carbonyl group of D-fructose using a deuterated reducing agent. Understanding this fundamental aspect of its synthesis is crucial for researchers employing this compound in their studies, ensuring the accurate design and interpretation of experiments.
D-Mannitol-d1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on D-Mannitol-d1, a deuterated form of the sugar alcohol D-Mannitol. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. This document outlines its core properties, relevant experimental protocols, and metabolic context.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below for easy reference.
| Parameter | Value |
| CAS Number | 75607-68-0[1] |
| Molecular Formula | C₆H₁₃DO₆[1] |
| Molecular Weight | 183.18 g/mol |
| Appearance | White crystalline powder or granules |
| Solubility | Freely soluble in water |
Metabolic Pathway of D-Mannitol
D-Mannitol plays a role in the metabolism of various organisms, including bacteria and fungi. It can be synthesized from fructose-6-phosphate and subsequently converted to fructose. The following diagram illustrates a simplified bacterial metabolic pathway for D-Mannitol.
Experimental Protocols
This compound is primarily utilized as an internal standard in mass spectrometry-based analyses or as a tracer in metabolic flux studies using Nuclear Magnetic Resonance (NMR) spectroscopy. Below are detailed methodologies for these key applications.
Quantification of D-Mannitol in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted for the analysis of D-Mannitol in urine samples, a common application in studies of intestinal permeability.
a. Sample Preparation (Urine)
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Thaw frozen urine samples at room temperature.
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Vortex the samples for 3 minutes to ensure homogeneity.
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Centrifuge the samples at 9,000 rpm for 6 minutes to pellet any particulate matter.
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Prepare a stock solution of the internal standard, this compound, in a 75:25 acetonitrile/water mixture.
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In a clean microcentrifuge tube, add 10 µL of the supernatant from the centrifuged urine sample to 100 µL of the this compound internal standard solution.
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Dilute the mixture to a final volume of 2 mL with the acetonitrile/water mixture.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
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Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
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Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar compounds like mannitol.
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Mobile Phase: A gradient elution using a mixture of an aqueous fraction (e.g., 5.0 mmol/L ammonium acetate solution) and an organic fraction (e.g., acetonitrile with 0.05% formic acid).
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.
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Monitored Transitions:
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D-Mannitol: Monitor the appropriate precursor to product ion transition.
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This compound (Internal Standard): Monitor the corresponding precursor to product ion transition, which will be shifted by one mass unit due to the deuterium label.
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Quantification: The concentration of D-Mannitol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-Mannitol and a constant concentration of this compound.
Protocol for In Vitro Metabolic Flux Analysis using NMR Spectroscopy
This protocol outlines a general workflow for tracing the metabolism of this compound in cell cultures.
a. Cell Culture and Labeling
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Culture the cells of interest in a suitable medium until they reach the desired confluency.
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Replace the standard culture medium with a medium containing this compound as the sole or primary source of mannitol. The concentration should be sufficient for NMR detection (typically in the mM range).
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Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled mannitol.
b. Metabolite Extraction
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Quench the metabolic activity rapidly by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., a methanol/water mixture).
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Scrape the cells and collect the cell lysate.
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Separate the soluble metabolites from the insoluble cell debris by centrifugation.
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Lyophilize or dry the supernatant containing the metabolites.
c. NMR Spectroscopy
-
Reconstitute the dried metabolite extract in a deuterated buffer (e.g., phosphate buffer in D₂O) suitable for NMR analysis.
-
Transfer the sample to an NMR tube.
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., ¹H, ¹³C, HSQC) on a high-field NMR spectrometer.
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Data Analysis: The incorporation of the deuterium label from this compound into downstream metabolites can be traced by the appearance of specific signals and changes in the splitting patterns of the NMR spectra. This information provides insights into the metabolic pathways and fluxes.
Logical Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the administration of a drug formulated with D-Mannitol, where this compound could be used as a co-administered tracer.
References
Solubility Profile of D-Mannitol-d1 in Common Laboratory Solvents: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the solubility of D-Mannitol-d1 in various laboratory solvents. Due to the limited availability of specific solubility data for the deuterated form, this document leverages data for D-Mannitol as a close and reliable proxy. The underlying principle is that the substitution of a hydrogen atom with a deuterium atom does not significantly alter the physicochemical properties, including solubility, of the molecule.
Data Presentation: Solubility of D-Mannitol
The following table summarizes the known solubility of D-Mannitol in a range of common laboratory solvents. This data is compiled from various chemical and pharmaceutical sources.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Water | 1 g/5.5 mL; ~230 g/L at room temperature; 182 g/L at 20°C[1][2][3] | Soluble, Clear Colorless Solution[4] |
| Ethanol | 1 g/83 mL[2] | Very Slightly Soluble[5][6] |
| Glycerol | 1 g/18 mL[2] | Soluble |
| Pyridine | - | Soluble[2] |
| Aniline | - | Soluble[2] |
| Ether | - | Insoluble[2][6] |
| Other Organic Solvents | - | Practically Insoluble in most[5][7] |
Experimental Protocols: Determining Solubility
Objective: To determine the solubility of this compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the conceptual relationship between solvent polarity and the solubility of a polar compound like mannitol.
References
- 1. Mannitol | 87-78-5 [chemicalbook.com]
- 2. D-Mannitol, MP Biomedicals 500 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 3. D-Mannitol =98 69-65-8 [sigmaaldrich.com]
- 4. D-Mannitol [sorachim.com]
- 5. D-Mannitol | 69-65-8 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. D-Mannitol | 69-65-8 [amp.chemicalbook.com]
The Subtle Shift: A Technical Guide to the Natural Abundance of Deuterium and its Influence on D-Mannitol-d1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significance of deuterium's natural abundance and its tangible effects on the physicochemical and biological properties of D-Mannitol when a single hydrogen atom is replaced by its heavier isotope, creating D-Mannitol-d1. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the potential implications for research and drug development.
The Natural Abundance of Deuterium: A Foundational Overview
Hydrogen, the most abundant element in the universe, primarily exists as the isotope protium (¹H), containing a single proton. However, a stable, heavier isotope, deuterium (²H or D), also exists, possessing one proton and one neutron. While seemingly a minor variation, this additional neutron imparts a significant mass difference, influencing the physical and chemical behavior of any molecule it becomes a part of.
The natural abundance of deuterium is relatively low, with approximately 156.25 deuterium atoms for every million hydrogen atoms in Earth's oceans, which translates to about one deuterium atom for every 6,400 hydrogen atoms.[1] This seemingly small fraction is a crucial parameter in various scientific disciplines, from hydrology to metabolic research.
| Isotope of Hydrogen | Symbol | Protons | Neutrons | Natural Abundance (%) |
| Protium | ¹H | 1 | 0 | ~99.985 |
| Deuterium | ²H or D | 1 | 1 | ~0.015 |
| Tritium | ³H or T | 1 | 2 | Trace (Radioactive) |
This compound: The Impact of a Single Isotopic Substitution
D-Mannitol, a sugar alcohol, is a widely used excipient in the pharmaceutical industry and a therapeutic agent in its own right. The strategic replacement of a single protium atom with a deuterium atom to create this compound can lead to profound, albeit subtle, changes in its properties. This is primarily due to the Kinetic Isotope Effect (KIE) .
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] Because deuterium is heavier than protium, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.
Physicochemical Properties
While specific experimental data for the physicochemical properties of this compound is not extensively published, the known effects of deuteration on other molecules allow for informed predictions.
| Property | D-Mannitol | This compound (Predicted) | Rationale for Change |
| Melting Point (°C) | 166-168 | Slightly higher | Stronger intermolecular forces due to lower zero-point energy of C-D bonds. |
| Boiling Point (°C) | 290-295 (decomposes) | Slightly higher | Increased molecular weight and stronger intermolecular forces. |
| Solubility in Water | High | Slightly lower | Altered hydrogen bonding dynamics due to the presence of deuterium. |
| Molecular Weight ( g/mol ) | 182.17 | 183.18 | Addition of one neutron. |
The Kinetic Isotope Effect in Enzymatic Oxidation
The metabolism of D-Mannitol is a critical area where the KIE of deuterium substitution can be observed. One of the key enzymes in this process is mannitol dehydrogenase. Studies on the enzymatic oxidation of mannitol have demonstrated a significant kinetic isotope effect. For instance, the primary deuterium kinetic isotope effect on the kcat/Km value for mannitol oxidation by Pseudomonas fluorescens mannitol dehydrogenase was found to be 1.8 at pH 9 and below.[3] In the reverse reaction, fructose reduction, the primary deuterium isotope effect on the kcat/Kfructose value was maximal at pH 7 with a value of 2.5.[3]
This slowing of the metabolic rate can have significant implications for the pharmacokinetic and pharmacodynamic profile of a drug. A slower metabolism can lead to a longer half-life, increased exposure, and potentially a more favorable dosing regimen.[4][5]
Experimental Protocols
Synthesis of this compound
A likely synthetic route to this compound involves the reduction of D-fructose-d1. A detailed experimental protocol would be as follows:
Objective: To synthesize this compound via the reduction of D-fructose-d1.
Materials:
-
D-fructose-d1
-
Sodium borodeuteride (NaBD₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Dowex 50W-X8 resin (H⁺ form)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve D-fructose-d1 in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Reduction: Slowly add a solution of sodium borodeuteride (NaBD₄) in ethanol to the cooled D-fructose-d1 solution while stirring vigorously. The addition should be dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, carefully quench the excess NaBD₄ by the slow addition of acetic acid until the effervescence ceases. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Cation Exchange: Pass the resulting solution through a column packed with Dowex 50W-X8 resin (H⁺ form) to remove sodium ions.
-
Solvent Removal: Concentrate the eluate using a rotary evaporator to obtain a crude solid.
-
Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., methanol/water) to obtain the pure product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy and mass spectrometry.
Characterization of this compound
Objective: To confirm the incorporation of deuterium at the C1 position and to verify the overall structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Spectral Analysis:
-
In the ¹H NMR spectrum, the signal corresponding to the proton at the C1 position will be significantly reduced or absent, confirming deuteration at this site. The integration of the remaining proton signals should be consistent with the structure of D-Mannitol.
-
In the ¹³C NMR spectrum, the signal for the C1 carbon will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium atom (spin I=1), and its chemical shift may be slightly upfield compared to non-deuterated D-Mannitol.
-
Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern to confirm the position of the deuterium label.
Instrumentation:
-
Mass Spectrometer (e.g., ESI-QTOF or similar)
-
Appropriate solvent for sample introduction (e.g., methanol/water)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
Data Acquisition: Obtain a high-resolution mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (183.18 g/mol ).
-
Analyze the fragmentation pattern. The fragments containing the C1 position will show a mass shift of +1 Da compared to the corresponding fragments of non-deuterated D-Mannitol.
-
Visualizing Key Concepts and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Natural abundance of hydrogen isotopes.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Storage and Handling of D-Mannitol-d1
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive recommendations for the proper storage and handling of D-Mannitol-d1, drawing upon established data for D-Mannitol. While specific stability studies on this compound are not widely available in public literature, the principles outlined below are based on the well-documented physicochemical properties of the non-deuterated form and general guidelines for isotopically labeled compounds. The deuteration at a single position is not expected to significantly alter the compound's storage requirements under normal laboratory conditions.
Storage Recommendations
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on data for D-Mannitol.
1.1. General Storage Conditions
This compound should be stored in a tightly sealed container to prevent contamination and moisture uptake. The storage area should be cool, dry, and well-ventilated.[1]
1.2. Quantitative Storage Parameters
The following table summarizes the key quantitative parameters for the storage of D-Mannitol.
| Parameter | Recommended Condition | Notes |
| Temperature | 20°C to 25°C (68°F to 77°F)[1][2] | Protect from freezing.[1][2][3][4] Brief exposure to temperatures up to 40°C is generally acceptable for solutions.[4] |
| Humidity | Dry environment | D-Mannitol is freely soluble in water; therefore, it is important to protect it from moisture to prevent clumping and degradation. |
| Light Exposure | Protect from bright light | While not highly photosensitive, protection from prolonged exposure to intense light is a good practice. |
| Inert Atmosphere | Recommended for long-term storage at elevated temperatures | Studies on D-Mannitol show degradation in the presence of air at high temperatures (e.g., 180°C).[5][6] For ambient storage, this is less critical. |
Handling Procedures
Adherence to proper handling procedures is essential to ensure the safety of personnel and maintain the quality of the material.
2.1. Personal Protective Equipment (PPE)
When handling this compound powder, the following PPE should be worn:
-
Gloves: Impervious gloves to prevent skin contact.[1]
-
Eye Protection: Safety glasses with side shields.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: In case of dust formation, a dust respirator is recommended.[1]
2.2. General Handling Practices
-
Handle in a well-ventilated area to avoid inhalation of dust.[1]
-
Avoid the formation of dust during handling and dispensing.[1]
-
Prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials.
2.3. Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[7]
Stability Profile
The stability of D-Mannitol is well-documented, and this information serves as a strong basis for understanding the stability of this compound.
3.1. Thermal Stability
D-Mannitol is thermally stable at ambient temperatures. However, it can undergo degradation at elevated temperatures.
| Condition | Observation |
| Melting Point | 167-170 °C |
| Decomposition Temperature | Thermal decomposition begins at approximately 300.15°C.[7][8] |
| High-Temperature Storage | Prolonged heating at 180°C, especially in the presence of air, leads to degradation, indicated by browning and changes in consistency.[5][6] |
| Thermal Cycling | Repeated melting and freezing cycles in the presence of oxygen can lead to a decrease in the melting enthalpy.[9] |
3.2. Polymorphism
D-Mannitol can exist in three main polymorphic forms: α, β, and δ. The β form is the most thermodynamically stable.[10] The specific polymorphic form can be influenced by manufacturing and processing conditions. For consistent results in research and development, it is important to be aware of the polymorphic form of the material.
Experimental Protocols
The following are general methodologies for key experiments related to the stability and analysis of D-Mannitol, which can be adapted for this compound.
4.1. Protocol for Isothermal Stability Testing
-
Sample Preparation: Accurately weigh samples of this compound into vials suitable for the chosen temperature and humidity conditions.
-
Storage: Place the vials in controlled environment chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated analytical method.
-
Data Evaluation: Evaluate any changes in the physical appearance, purity, and degradation profile over time.
4.2. Analytical Method for Purity and Degradation Products
A common method for the analysis of D-Mannitol is High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection.[11][12]
-
Column: A column suitable for sugar analysis, such as one with a strong cation-exchange resin in the calcium form (USP L19).[11]
-
Mobile Phase: Degassed water.[11]
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 85°C.[11]
-
Detector: Refractive Index Detector at 40°C.[11]
-
Injection Volume: 20 µL.[11]
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the this compound being tested at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity can be determined by comparing the peak area of the analyte to the total peak area.
Visualizations
5.1. Logical Workflow for Storage and Handling
Caption: Workflow for the proper storage and handling of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. aimspress.com [aimspress.com]
- 7. scialert.net [scialert.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control [mdpi.com]
- 11. glsciences.com [glsciences.com]
- 12. usp.org [usp.org]
A Technical Guide to High-Purity D-Mannitol-d1 for Researchers and Drug Development Professionals
An In-depth Analysis of Commercial Availability, Quality Specifications, and Experimental Applications
This technical guide provides a comprehensive overview of commercially available high-purity deuterated D-Mannitol, specifically focusing on D-Mannitol-d1 and its more heavily labeled analogue, D-Mannitol-d8. This document is intended for researchers, scientists, and drug development professionals who require these stable isotope-labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards for mass spectrometry.
Commercial Suppliers and Quantitative Specifications
A summary of the available quantitative data is presented in the table below for ease of comparison. Researchers are advised to contact the suppliers directly to obtain Certificates of Analysis for the most current and complete product specifications.
| Supplier | Product Name | Catalog Number | Stated Purity/Isotopic Enrichment |
| MedChemExpress | D-Mannitol-d (Mannitol-d1) | HY-N0378S5 | Data not readily available. A Certificate of Analysis for the non-deuterated D-Mannitol (HY-N0378) indicates a purity of ≥98.0% by NMR, and the D-Mannitol (Standard) (HY-N0378R) shows a purity of 99.91% by HPLC.[1][2] |
| MedChemExpress | D-Mannitol-d8 | HY-N0378S | Data not readily available. Product is described as the deuterium-labeled D-Mannitol for research use.[1][3][4][5] |
| CymitQuimica | D-Mannitol-1,1,2,3,4,5,6,6-d8 | 3U-D7250 | 99 atom % D[6] |
Key Experimental Applications and Methodologies
Deuterium-labeled compounds, such as this compound, are invaluable tools in various scientific disciplines. Their primary applications lie in their use as tracers for metabolic studies and as internal standards for quantitative analysis by mass spectrometry.
Metabolic Tracing and Flux Analysis
The core principle behind using isotopically labeled compounds in metabolic studies is the ability to track the movement and transformation of molecules within a biological system. The deuterium label in this compound acts as a silent reporter, allowing researchers to distinguish it from the endogenous, unlabeled mannitol pool. This is particularly useful in studies of carbohydrate metabolism and polyol pathway activity.
Logical Workflow for a Metabolic Tracing Experiment:
Use as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample processing and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass, which is precisely the case for this compound relative to endogenous D-Mannitol. The co-elution of the analyte and the internal standard during chromatography, coupled with their distinct mass-to-charge ratios, allows for highly accurate and precise quantification.
Experimental Protocol: Quantification of D-Mannitol in a Biological Matrix using this compound as an Internal Standard
1. Preparation of Standard Solutions:
-
Prepare a stock solution of unlabeled D-Mannitol of a known high concentration in a suitable solvent (e.g., water or methanol).
-
Prepare a stock solution of this compound at a known concentration.
-
Create a series of calibration standards by serially diluting the unlabeled D-Mannitol stock solution and adding a fixed concentration of the this compound internal standard to each.
2. Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma, urine, or cell lysate), add a precise amount of the this compound internal standard solution.
-
Perform a protein precipitation step, typically by adding a cold organic solvent such as acetonitrile or methanol.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase used for the LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards onto an appropriate liquid chromatography column (e.g., a HILIC or reversed-phase column) coupled to a tandem mass spectrometer.
-
Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for both unlabeled D-Mannitol and this compound.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each sample and calibration standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled D-Mannitol in the calibration standards.
-
Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Workflow for Quantitative Analysis using an Internal Standard:
Signaling Pathways and Logical Relationships
While D-Mannitol itself is generally considered metabolically inert in many mammalian systems, it is a key component of the polyol pathway. This pathway is implicated in diabetic complications. The use of deuterated mannitol can help elucidate the kinetics and flux through this pathway under various physiological and pathological conditions.
Simplified Polyol Pathway:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Note: Quantification of D-Mannitol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
D-Mannitol is a sugar alcohol used as an osmotic diuretic and as a probe for assessing intestinal permeability. Accurate quantification of D-Mannitol in plasma is crucial for pharmacokinetic studies and for evaluating its clinical applications. This application note details a robust and sensitive method for the determination of D-Mannitol in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method employs D-Mannitol-d1 as an internal standard (IS) to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, making it suitable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantification of D-Mannitol in plasma is depicted below.
Application Notes and Protocols for LC-MS/MS Analysis of D-Mannitol with D-Mannitol-d1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of D-Mannitol in biological matrices, such as human plasma and urine, using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, D-Mannitol-d1, to ensure high accuracy and precision.
Introduction
D-Mannitol is a six-carbon sugar alcohol used as an osmotic diuretic, a diagnostic agent for assessing intestinal permeability, and an excipient in pharmaceutical formulations.[1] Accurate quantification of D-Mannitol in biological fluids is crucial for clinical diagnostics, pharmacokinetic studies, and quality control in drug manufacturing. This LC-MS/MS method offers high selectivity and sensitivity for the determination of D-Mannitol. The use of a deuterated internal standard (IS), this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
D-Mannitol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Hydroxide (or Ammonium Acetate)
-
Formic Acid (optional, for mobile phase modification)
-
Human Plasma (drug-free)
-
Human Urine (drug-free)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve D-Mannitol and this compound in water to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the D-Mannitol primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation
-
Label microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
To 50 µL of plasma, add 150 µL of the Internal Standard Working Solution (100 ng/mL) in cold acetonitrile. The ratio of acetonitrile to plasma should be 3:1 (v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Label microcentrifuge tubes for each sample, calibrator, and QC sample.
-
To 50 µL of urine, add 450 µL of the Internal Standard Working Solution (100 ng/mL).[3][4]
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are recommended starting conditions and can be optimized for the specific instrumentation used.
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar D-Mannitol.
-
Example: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
-
Mobile Phase A: Water with 5 mM Ammonium Hydroxide (or 10 mM Ammonium Acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 15 | 85 |
| 3.0 | 0.4 | 50 | 50 |
| 3.1 | 0.4 | 15 | 85 |
| 5.0 | 0.4 | 15 | 85 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode. ESI in negative mode is often preferred for sugars due to lower background noise.
-
Key Parameters:
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.1 | 100 | 15 |
| This compound | 182.1 | 89.1 | 100 | 15 |
Note: The product ion for this compound assumes the deuterium is not lost during this specific fragmentation. Fragmentation of the deprotonated mannitol molecule can yield several product ions.[4] The transition should be confirmed and optimized on the specific mass spectrometer being used.
Data Presentation and Analysis
Quantitative Data Summary
The performance of the method should be validated according to regulatory guidelines. The following tables summarize the key parameters of the LC-MS/MS method and typical validation results.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | HILIC (e.g., BEH Amide, 2.1x100mm, 1.7µm) |
| Mobile Phase | A: Water + 5mM NH4OH, B: Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Negative |
| MRM Transition (Mannitol) | 181.1 -> 89.1 |
| MRM Transition (Mannitol-d1) | 182.1 -> 89.1 |
| Total Run Time | 5 minutes |
Table 2: Method Validation Summary (Example Data)
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Recovery | > 85% |
| Matrix Effect | < 15% |
These values are typical and should be established for each specific laboratory implementation.
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from sample receipt to final data analysis.
Caption: LC-MS/MS workflow for D-Mannitol analysis.
Analytical Method Validation Logic
This diagram outlines the logical relationship between the key components of analytical method validation.
Caption: Key parameters for analytical method validation.
References
D-Mannitol-d1 as a Tracer for In Vivo Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is minimally metabolized in mammals and is primarily excreted unchanged in the urine. Its low permeability across the intestinal epithelium makes it a valuable tool for assessing gut permeability. When labeled with a stable isotope such as deuterium (D-Mannitol-d1), it becomes a powerful tracer for in vivo metabolic studies. This allows for the precise quantification of its absorption and excretion, providing a sensitive measure of intestinal barrier function without the confounding effects of endogenous mannitol. These application notes provide detailed protocols for the use of this compound as a tracer in in vivo research.
Applications
The primary application of this compound as an in vivo tracer is in the assessment of intestinal permeability, often in conjunction with a larger, less permeable sugar like lactulose. An increased urinary ratio of the two is indicative of a compromised intestinal barrier, a condition associated with various gastrointestinal and systemic diseases.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data relevant to in vivo studies using mannitol as a probe for intestinal permeability. Note that these values are derived from studies using unlabeled mannitol but provide a baseline for designing experiments with this compound.
Table 1: Pharmacokinetic Properties of D-Mannitol in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~20% | [1] |
| Volume of Distribution | 0.5 L/kg | [1] |
| Metabolism | Not metabolized | [1] |
| Elimination Half-life | 72 minutes | [1] |
| Primary Route of Excretion | Urine |
Table 2: Representative Lactulose:Mannitol Ratios (LMR) in Human Urine for Intestinal Permeability Assessment
| Subject Group | Pooled Lactulose:Mannitol Ratio (LMR) (95% CI) | Reference |
| Healthy Controls | 0.014 (0.006–0.022) | |
| Untreated Celiac Disease | 0.133 (0.089–0.178) | |
| Treated Celiac Disease | 0.037 (0.019–0.055) | |
| Active Crohn's Disease | 0.093 (0.031–0.156) | |
| Inactive Crohn's Disease | 0.028 (0.015–0.041) |
Experimental Protocols
Protocol 1: In Vivo Assessment of Intestinal Permeability in a Rodent Model using this compound
This protocol describes the oral administration of this compound to rodents and the subsequent collection of urine for the analysis of tracer excretion.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Gavage needles
-
Microcentrifuge tubes
-
-80°C freezer
-
LC-MS/MS or GC-MS system
Procedure:
-
Animal Acclimatization: House animals in individual metabolic cages for at least 24 hours prior to the study to allow for acclimatization and to obtain baseline urine samples.
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Tracer Preparation: Prepare a solution of this compound in sterile saline at a concentration of 10 mg/mL. The exact concentration can be adjusted based on the analytical sensitivity.
-
Tracer Administration: Administer the this compound solution orally via gavage at a dose of 100 mg/kg body weight.
-
Urine Collection: Collect urine over a defined period, typically 6 to 24 hours, in collection tubes placed on ice or containing a preservative (e.g., sodium azide).
-
Sample Processing: At the end of the collection period, measure the total volume of urine. Centrifuge the urine samples at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.
-
Sample Storage: Store the urine supernatant at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Urine
This protocol outlines the preparation of urine samples for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Urine samples containing this compound
-
Internal standard (e.g., 13C-labeled mannitol or another non-endogenous polyol)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
0.22 µm syringe filters
-
Autosampler vials
Procedure:
-
Thawing: Thaw frozen urine samples on ice.
-
Internal Standard Spiking: Add a known concentration of the internal standard to each urine sample.
-
Protein Precipitation: Add 4 volumes of ice-cold acetonitrile to 1 volume of urine to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 ACN:water with 0.1% FA).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: Analyze the samples by LC-MS/MS.
Protocol 3: GC-MS Analysis of this compound in Urine
This protocol provides an alternative method for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), which requires derivatization.
Materials:
-
Urine samples containing this compound
-
Internal standard (e.g., myo-inositol)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
GC-MS system
Procedure:
-
Thawing and Spiking: Thaw urine samples and spike with the internal standard.
-
Drying: Lyophilize a 100 µL aliquot of each urine sample.
-
Derivatization:
-
Add 50 µL of pyridine to the dried sample and vortex.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Incubate at 70°C for 1 hour.
-
-
Extraction: After cooling to room temperature, add 100 µL of ethyl acetate and vortex.
-
Centrifugation: Centrifuge at 2,000 x g for 5 minutes.
-
Transfer: Transfer the supernatant to a GC-MS autosampler vial.
-
Analysis: Inject the sample into the GC-MS for analysis.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for D-Mannitol Analysis Using D-Mannitol-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of D-Mannitol in various biological and pharmaceutical matrices, employing D-Mannitol-d1 as an internal standard to ensure accuracy and precision. The methodologies outlined below are intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
D-Mannitol is a sugar alcohol used as a therapeutic osmotic diuretic and as an excipient in pharmaceutical formulations. Accurate quantification of D-Mannitol in biological fluids is crucial for pharmacokinetic studies and clinical monitoring, while its determination in drug products is essential for quality control. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and reliability of the results.
Section 1: Analysis of D-Mannitol in Urine by UPLC-MS/MS
This section details a validated method for the quantification of D-Mannitol in human urine, adapted from a published study on the assessment of intestinal permeability.[1][2]
Experimental Protocol
1. Materials and Reagents
-
D-Mannitol
-
This compound (or a closely related stable isotope-labeled standard like D-Mannitol-1-13C,1-1-d2)[1][2]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for mobile phase modification)
-
Urine samples
2. Standard and Internal Standard Preparation
-
D-Mannitol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of D-Mannitol in 10 mL of water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the D-Mannitol stock solution with water to cover the desired concentration range.
-
Working Internal Standard Solution: Dilute the this compound stock solution with the initial mobile phase (e.g., 80:20 Acetonitrile:Water) to a final concentration of 50 µg/mL.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 1 minute to ensure homogeneity.
-
Centrifuge at 5,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the working internal standard solution.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions
-
Chromatographic Column: Ethylene bridged hybrid amide column (or equivalent HILIC column)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% Mobile Phase A over a short duration is effective.
-
Flow Rate: 200 µL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Mass Spectrometry: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[1]
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
Monitor specific precursor-to-product ion transitions for both D-Mannitol and this compound.
-
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for urinary D-Mannitol.[1][2]
| Parameter | Value |
| Linearity Range | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Within-run Precision (%CV) | 0.7 - 2.9% |
| Between-run Precision (%CV) | 1.9 - 4.7% |
| Accuracy | 94.8 - 97.5% |
| Recovery | > 90% |
Experimental Workflow: UPLC-MS/MS Analysis of Urinary D-Mannitol
Caption: Workflow for urinary D-Mannitol analysis by UPLC-MS/MS.
Section 2: Analysis of D-Mannitol in Plasma by GC-MS
This section outlines a general protocol for the quantification of D-Mannitol in plasma using GC-MS. This method requires a derivatization step to increase the volatility of the sugar alcohol.
Experimental Protocol
1. Materials and Reagents
-
D-Mannitol
-
This compound
-
Plasma samples (e.g., human, rat)
-
Protein Precipitation Agent: Acetonitrile or Methanol (cold)
-
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
-
Solvent for extraction: Toluene or Hexane
2. Standard and Internal Standard Preparation
-
Prepare stock and working standard solutions of D-Mannitol and this compound as described in Section 1.
3. Sample Preparation
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add a known amount of this compound working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (Two-Step):
-
Methoximation: Add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 37 °C for 2 hours with shaking.[3] This step protects aldehyde and keto groups.
-
Silylation: Add 70 µL of MSTFA (+1% TMCS). Vortex and incubate at 37 °C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
-
Centrifuge briefly to collect the derivatized sample at the bottom of the tube.
-
Transfer the derivatized sample to a GC-MS autosampler vial.
4. GC-MS Conditions
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 330 °C.[3]
-
Hold at 330 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the TMS-derivatives of D-Mannitol and this compound.
-
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity Range | To be determined (e.g., 1 - 500 µg/mL) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
Experimental Workflow: GC-MS Analysis of Plasma D-Mannitol
Caption: Workflow for plasma D-Mannitol analysis by GC-MS.
Section 3: Analysis of D-Mannitol in Pharmaceutical Formulations
This section provides a general approach for the analysis of D-Mannitol in solid or liquid pharmaceutical formulations.
Experimental Protocol
1. Materials and Reagents
-
D-Mannitol
-
This compound
-
Solvent: Water or a suitable buffer to dissolve the formulation.
2. Standard and Internal Standard Preparation
-
Prepare stock and working standard solutions of D-Mannitol and this compound as described in Section 1.
3. Sample Preparation
-
Solid Formulations (e.g., Tablets, Powders):
-
Accurately weigh a portion of the powdered formulation.
-
Dissolve it in a known volume of water or buffer to achieve an expected D-Mannitol concentration within the calibration range.
-
Sonication may be required to ensure complete dissolution.
-
Filter the solution to remove any insoluble excipients.
-
-
Liquid Formulations:
-
Accurately pipette a known volume of the liquid formulation.
-
Dilute with water or buffer as needed to bring the D-Mannitol concentration into the analytical range.
-
-
Internal Standard Addition:
-
To a known aliquot of the prepared sample solution, add a precise amount of the this compound working solution.
-
-
The sample is now ready for analysis by either UPLC-MS/MS (preferred for its simplicity) or GC-MS (if derivatization is feasible and required).
4. Analytical Method
-
The UPLC-MS/MS method described in Section 1 is highly suitable for the analysis of pharmaceutical formulations due to its high selectivity and minimal sample preparation requirements.
-
The GC-MS method from Section 2 can also be used, but the derivatization step adds complexity.
Quantitative Data Summary
The performance of the analytical method for pharmaceutical formulations should be validated according to relevant guidelines (e.g., USP, EP). The expected performance would be similar to or better than that observed for biological matrices due to the cleaner sample matrix.
| Parameter | Expected Performance |
| Linearity Range | Dependent on formulation strength |
| Precision (%RSD) | < 2% |
| Accuracy | 98 - 102% |
| Specificity | No interference from excipients |
Logical Workflow: Pharmaceutical Formulation Analysis
Caption: General workflow for D-Mannitol analysis in pharmaceuticals.
References
Application Note: Derivatisierung von D-Mannitol-d1 für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
D-Mannitol, ein Zuckeralkohol, spielt in verschiedenen biologischen und pharmazeutischen Bereichen eine wichtige Rolle. Seine Quantifizierung ist oft entscheidend für das Verständnis von Stoffwechselwegen und für die Qualitätskontrolle in der pharmazeutischen Produktion. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von niedermolekularen Metaboliten wie D-Mannitol. Aufgrund seiner geringen Flüchtigkeit und hohen Polarität ist jedoch ein Derivatisierungsschritt erforderlich, um es für die GC-MS-Analyse geeignet zu machen. D-Mannitol-d1, ein stabilisotopenmarkiertes Analogon, wird üblicherweise als interner Standard für die genaue Quantifizierung von D-Mannitol in komplexen Matrices verwendet.
Diese Anwendungsbeschreibung enthält ein detailliertes Protokoll für die Derivatisierung von this compound mittels eines zweistufigen Verfahrens der Methoximierung gefolgt von einer Silylierung. Diese Methode erhöht die Flüchtigkeit und thermische Stabilität des Analyten und ermöglicht so eine robuste und reproduzierbare GC-MS-Analyse.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten quantitativen Daten für das derivatisierte this compound zusammen. Diese Werte können je nach den spezifischen Geräte- und Analysebedingungen leicht variieren.
| Parameter | Wert | Anmerkungen |
| Derivat | This compound, Hexakis(trimethylsilyl)- | Vollständig silyliertes Derivat |
| Summenformel | C₂₄H₆₁DSi₆O₆ | |
| Molekulargewicht | 616.3 g/mol | |
| Kovats-Retentionsindex | ~1970 - 2000 | Auf einer nicht-polaren Standard-GC-Säule.[1] |
| Charakteristische m/z-Ionen | 73, 147, 217, 319 | Die Massenspektren von silylierten Zuckern und Zuckeralkoholen sind durch diese charakteristischen Ionen gekennzeichnet. Das Massenspektrum wird voraussichtlich dem des nicht markierten D-Mannitol-TMS-Derivats sehr ähnlich sein.[2] |
Experimentelle Protokolle
Materialien und Reagenzien
-
This compound
-
Pyridin, wasserfrei
-
Methoxyaminhydrochlorid (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Hexan, GC-Qualität
-
Reaktionsgefäße, 2 ml, mit Schraubdeckeln
-
Heizblock oder Thermomixer
-
Zentrifuge
-
GC-MS-System mit einer nicht-polaren Kapillarsäule (z.B. DB-5ms oder äquivalent)
Probenvorbereitung und Derivatisierung
Dieses Protokoll beschreibt ein gängiges zweistufiges Derivatisierungsverfahren, das für Zuckeralkohole wie this compound geeignet ist.[3]
-
Trocknung der Probe : Stellen Sie sicher, dass die Probe, die this compound enthält, vollständig trocken ist. Die Anwesenheit von Wasser kann die Derivatisierungsreaktion stören. Die Lyophilisierung (Gefriertrocknung) der Probe wird dringend empfohlen.[3]
-
Methoximierung :
-
Lösen Sie die getrocknete Probe in 50 µl einer 20 mg/ml Lösung von Methoxyaminhydrochlorid in wasserfreiem Pyridin auf.
-
Verschließen Sie das Reaktionsgefäß fest und inkubieren Sie es 90 Minuten lang bei 37 °C in einem Heizblock oder Thermomixer mit Schütteln.[3]
-
Lassen Sie die Probe auf Raumtemperatur abkühlen.
-
-
Silylierung :
-
Geben Sie 80 µl MSTFA (mit 1% TMCS) in das Reaktionsgefäß.
-
Verschließen Sie das Gefäß und inkubieren Sie es 30 Minuten lang bei 37 °C mit Schütteln.[3]
-
Nach der Abkühlung auf Raumtemperatur ist die Probe für die GC-MS-Analyse bereit.
-
GC-MS-Analysebedingungen
Die folgenden Bedingungen dienen als Ausgangspunkt und müssen möglicherweise für bestimmte Geräte optimiert werden.
| Parameter | Einstellung |
| Gaschromatograph (GC) | |
| Injektionsvolumen | 1 µl |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless |
| Trägergas | Helium |
| Flussrate | 1.0 ml/min (konstanter Fluss) |
| Ofentemperaturprogramm | Anfangstemperatur 70 °C, 1 Minute halten. Rampe mit 5 °C/min auf 310 °C. 10 Minuten halten. |
| Massenspektrometer (MS) | |
| Ionisationsmodus | Elektronenionisation (EI) |
| Ionisationsenergie | 70 eV |
| Quellentemperatur | 230 °C |
| Quadrupol-Temperatur | 150 °C |
| Scan-Bereich | m/z 50 - 650 |
Visualisierungen
Experimenteller Arbeitsablauf für die Derivatisierung
Abbildung 1: Detaillierter Arbeitsablauf für die Derivatisierung von this compound für die GC-MS-Analyse.
Rolle von this compound als interner Standard im Stoffwechselweg
Abbildung 2: Logische Beziehung, die die Rolle von this compound als internen Standard bei der Quantifizierung von endogenem D-Mannitol zeigt, einem Produkt des Glukosestoffwechsels.
References
Application Notes and Protocols: D-Mannitol-d1 in Structural Biology NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of D-Mannitol-d1 in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology studies. While direct literature on this compound is limited, its applications can be inferred from the known roles of D-Mannitol as a protein stabilizer and the common uses of deuterated compounds in NMR.
Introduction
D-Mannitol is a naturally occurring sugar alcohol that acts as an osmolyte, protecting proteins from environmental stresses such as denaturation. In structural biology, particularly for NMR studies, protein stability and sample longevity are critical for acquiring high-quality data. The deuterated form, this compound, offers significant advantages by minimizing solvent and osmolyte-derived proton signals in ¹H-NMR spectra, thereby enhancing the clarity of protein signals.
Key Applications of this compound in Structural Biology NMR
-
Protein Stabilization for Structural Studies: D-Mannitol is known to stabilize the native conformation of proteins.[1][2][3] Using this compound allows for protein stabilization over the long acquisition times often required for multi-dimensional NMR experiments without introducing interfering proton signals. This is particularly crucial for studying marginally stable proteins or for experiments conducted at elevated temperatures.
-
Reduction of Spectral Complexity: The primary advantage of using a deuterated osmolyte is the significant reduction in the number of proton signals from the solute. This simplifies the ¹H-NMR spectrum, reducing signal overlap and allowing for clearer observation of the protein's proton resonances.[4]
-
Studying Protein-Osmolyte Interactions: By using selectively deuterated mannitol, it is possible to probe the specific interactions between the osmolyte and the protein surface. While this compound refers to a single deuterium substitution, perdeuterated mannitol would render the molecule essentially invisible in ¹H-NMR, allowing for unambiguous observation of the protein. Conversely, using ¹H-Mannitol with a perdeuterated protein would allow for the study of the osmolyte's behavior when interacting with the protein.
-
Cryo-NMR Studies: D-Mannitol is used as a cryoprotectant. In cryo-NMR, where samples are studied at very low temperatures to slow molecular tumbling and observe specific phenomena, this compound can serve as a cryoprotectant that does not contribute a strong proton background signal.
Quantitative Data Summary
| Parameter | Expected Effect of this compound | Rationale |
| Protein Signal-to-Noise Ratio | Increase | Reduction of background ¹H signals from the osmolyte, leading to a relative increase in the intensity of protein signals. |
| Spectral Resolution | Improvement | Fewer overlapping signals from the osmolyte, allowing for better separation of protein resonances. |
| Protein Stability (Tm) | Increase | As a stabilizing osmolyte, D-Mannitol increases the melting temperature (Tm) of proteins, indicating enhanced thermal stability.[5] |
| ¹H Linewidths of Protein Signals | No direct effect or slight narrowing | Deuteration of the osmolyte itself does not directly affect protein linewidths, but the stabilizing effect of mannitol can lead to a more homogeneous conformational ensemble of the protein, potentially resulting in narrower lines. |
Experimental Protocols
Protocol 1: General Protein Stabilization for NMR Spectroscopy
This protocol describes the use of this compound as a stabilizing agent for a purified protein sample intended for NMR analysis.
Materials:
-
Purified protein of interest
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O or 100% D₂O)
-
NMR tubes
Procedure:
-
Determine Optimal this compound Concentration:
-
Prepare a series of small-scale protein samples containing varying concentrations of this compound (e.g., 50 mM, 100 mM, 250 mM, 500 mM).
-
Assess protein stability in each concentration using techniques like differential scanning fluorimetry (DSF) or by acquiring simple 1D ¹H-NMR spectra to check for aggregation and spectral quality.
-
Select the lowest concentration of this compound that provides the desired level of stability.
-
-
Prepare the NMR Sample:
-
Dissolve the lyophilized purified protein in the NMR buffer to the desired final concentration (typically 0.1 - 1 mM).
-
Add this compound from a concentrated stock solution to the final desired concentration determined in step 1.
-
Gently mix the solution to ensure homogeneity.
-
Transfer the final sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H-NMR spectrum to confirm proper protein folding and the absence of significant aggregation.
-
Proceed with desired multi-dimensional NMR experiments (e.g., ²D ¹H-¹⁵N HSQC, ³D HNCACB, etc.).
-
Protocol 2: Monitoring Protein Unfolding/Refolding
This protocol outlines a method to monitor the effect of this compound on the unfolding and refolding of a protein using NMR.
Materials:
-
Protein sample prepared with this compound as described in Protocol 1.
-
Denaturant (e.g., Urea-d4 or Guanidinium chloride-d6)
-
NMR spectrometer with variable temperature control.
Procedure:
-
Establish a Baseline Spectrum:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence of this compound at a temperature where the protein is known to be stable and folded. This will serve as the reference for the folded state.
-
-
Thermal Denaturation:
-
Incrementally increase the temperature of the NMR sample (e.g., in 2-5 °C steps).
-
At each temperature, allow the sample to equilibrate and acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
Monitor the disappearance of cross-peaks corresponding to the folded state and the appearance of peaks corresponding to the unfolded state.
-
The use of this compound ensures that changes in the spectra are due to protein conformational changes and not interfering signals from the osmolyte.
-
-
Chemical Denaturation:
-
Prepare a series of NMR samples with a constant concentration of protein and this compound, but with increasing concentrations of a deuterated chemical denaturant (e.g., Urea-d4).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.
-
Analyze the changes in chemical shifts and peak intensities to monitor the unfolding process.
-
-
Data Analysis:
-
Plot the intensity of well-resolved peaks from the folded state as a function of temperature or denaturant concentration to determine the melting temperature (Tm) or the midpoint of denaturation (Cm).
-
Compare these values to a control sample without this compound to quantify its stabilizing effect.
-
Visualizations
Caption: Workflow for protein stabilization using this compound for NMR studies.
Caption: Logical relationship of this compound's role in obtaining high-quality NMR spectra.
References
- 1. In situ analysis of osmolyte mechanisms of proteome thermal stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A molecular mechanism for osmolyte-induced protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmolyte-induced protein stability changes explained by graph theory - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of D-Mannitol in Biological Samples using D-Mannitol-d1 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Mannitol is a sugar alcohol used in various clinical and research applications, including as an osmotic diuretic and a probe for assessing intestinal permeability. Accurate quantification of D-mannitol in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research. Stable isotope-labeled internal standards are essential for reliable quantification in mass spectrometry-based methods, as they effectively compensate for matrix effects and variations during sample preparation and analysis.[1] This application note provides a detailed protocol for the quantification of D-mannitol in biological samples using D-Mannitol-d1 as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte, is the ideal approach to correct for ion suppression and matrix effects, ensuring high accuracy and reproducibility.[1] This protocol is designed for researchers familiar with basic laboratory techniques and LC-MS/MS instrumentation.
Experimental Protocols
Materials and Reagents
-
D-Mannitol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Biological matrix (e.g., human plasma, urine)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer)
Preparation of Standard and Internal Standard Solutions
2.2.1. D-Mannitol Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of D-Mannitol.
-
Dissolve in 10 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of 50:50 (v/v) methanol:water to obtain a 1 mg/mL stock solution.
-
Store the stock solution at -20°C.
2.2.3. Working Standard and Internal Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the D-Mannitol stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard solution by diluting the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma, serum) and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample, calibration standard, or quality control sample.
-
Add 10 µL of the this compound working internal standard solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex for 5 seconds.
-
Add 200 µL of ice-cold acetonitrile (containing the internal standard for spiked samples) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% acetonitrile with 2 mM ammonium formate).
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 200 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 90% B; 1-4 min: 90% to 40% B; 4-4.1 min: 40% to 90% B; 4.1-5 min: 90% B |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.1 | 15 |
| This compound | 182.1 | 90.1 | 15 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of D-Mannitol to this compound against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
Quantitative Performance
The following table summarizes the expected quantitative performance of the method.
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of D-Mannitol in biological samples.
Signaling Pathway (Illustrative)
As this protocol describes an analytical method, a signaling pathway is not directly applicable. Instead, a logical diagram of the quantification principle is provided.
Caption: Principle of quantification using an internal standard.
References
Troubleshooting & Optimization
Potential for isotopic exchange in D-Mannitol-d1 during sample processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for isotopic exchange in D-Mannitol-d1 during sample processing. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic integrity of your analyte.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a chemical reaction where a deuterium atom (d or ²H) in a labeled compound like this compound is replaced by a protium atom (¹H) from the surrounding environment, or vice-versa. For this compound, the deuterium is typically on a hydroxyl (-OH) group, making it a "labile" deuterium. This is a concern because if the deuterium label exchanges with hydrogen from solvents or reagents, the isotopic purity of the internal standard is compromised. This can lead to inaccurate quantification in mass spectrometry-based assays.
Q2: Under what conditions is isotopic exchange most likely to occur with this compound?
A: The rate of hydrogen-deuterium exchange for hydroxyl groups is highly dependent on the pH of the solution. The exchange is catalyzed by both acids and bases.[1] Generally, the rate of exchange is slowest in the pH range of 2 to 3.[1] At neutral and, particularly, at basic pH, the exchange rate increases significantly.[1] Elevated temperatures also accelerate the rate of exchange. The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur.
Q3: How stable is the deuterium label on this compound in common analytical solvents?
A: While specific quantitative data for this compound is limited in publicly available literature, the stability can be inferred from the general principles of hydrogen-deuterium exchange for hydroxyl groups.
-
Aprotic Solvents (e.g., Acetonitrile, DMSO, Chloroform): In anhydrous aprotic solvents, the deuterium label is highly stable as there is no source of exchangeable protons.
-
Protic Solvents (e.g., Water, Methanol, Ethanol): In protic solvents, the potential for exchange exists. The rate of exchange will be dictated by the pH and temperature of the solution. At neutral pH and room temperature, the exchange is generally slow but can become significant over extended periods.
Q4: Can the deuterium on this compound exchange back with hydrogen during sample storage?
A: Yes, this phenomenon, known as "back-exchange," can occur if this compound is stored in a solution containing protic solvents. To minimize back-exchange, it is recommended to store this compound in its solid form or dissolved in an anhydrous aprotic solvent. If aqueous solutions are necessary for short-term storage, they should be kept at a low temperature (2-8°C) and a slightly acidic pH (around 3-5) to minimize the exchange rate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity in Prepared Samples | Isotopic exchange with protic solvents (e.g., water, methanol) during sample preparation. | - Minimize the time this compound is in a protic solvent. - If possible, perform extraction and dilution steps in aprotic solvents. - Work at reduced temperatures (e.g., on ice) to slow down the exchange rate. |
| Sample processing at neutral or basic pH. | - Adjust the pH of your sample and solutions to a slightly acidic range (pH 3-5) where the exchange rate is minimal. | |
| High temperatures used during sample preparation (e.g., heating for dissolution or derivatization). | - Avoid heating samples containing this compound in protic solvents. - If heating is necessary, use the lowest possible temperature for the shortest duration. | |
| Inconsistent Internal Standard Response | Variable isotopic exchange between samples due to slight differences in pH or processing time. | - Standardize sample processing workflows meticulously, ensuring consistent timing, temperature, and pH for all samples and standards. - Prepare calibration standards and quality controls in the same matrix and process them identically to the unknown samples. |
| "Ghost Peaks" or Broadened Peaks in Mass Spectrometry | Partial isotopic exchange leading to a population of molecules with and without the deuterium label. | - Optimize sample preparation to minimize exchange as described above. - Ensure the LC-MS method has sufficient resolution to separate any partially deuterated species, if possible. |
Estimated Stability of this compound Under Various Conditions
The following table provides a qualitative estimation of the stability of the deuterium label on this compound under different conditions. "High" stability indicates a very low potential for isotopic exchange, while "Low" stability suggests a high likelihood of exchange.
| Condition | Solvent | Temperature | Estimated Stability | Reasoning |
| Acidic (pH 3-5) | Water/Methanol | 4°C | High | The rate of H/D exchange for hydroxyl groups is generally at its minimum in this pH range and at low temperatures. |
| Water/Methanol | 25°C (Room Temp) | Moderate | Increased temperature will slightly increase the exchange rate compared to refrigerated conditions. | |
| Water/Methanol | > 40°C | Low | Elevated temperatures will significantly accelerate the acid-catalyzed exchange. | |
| Neutral (pH ~7) | Water/Methanol | 4°C | Moderate | The exchange rate is faster than in acidic conditions but is slowed by the low temperature. |
| Water/Methanol | 25°C (Room Temp) | Low | A combination of neutral pH and room temperature can lead to significant exchange over time. | |
| Basic (pH > 8) | Water/Methanol | 4°C | Low | Base-catalyzed exchange is generally faster than acid-catalyzed exchange. |
| Water/Methanol | 25°C (Room Temp) | Very Low | These conditions are highly conducive to rapid isotopic exchange. | |
| Any pH | Anhydrous ACN/DMSO | Any | Very High | In the absence of a proton source, the exchange reaction is negligible. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation to Minimize Isotopic Exchange
This protocol is designed for the preparation of samples for LC-MS analysis using this compound as an internal standard.
-
Reagent Preparation:
-
Prepare all aqueous buffers and solutions at a slightly acidic pH (e.g., pH 4.0 with 0.1% formic acid).
-
Use aprotic organic solvents (e.g., acetonitrile) for reconstitution and dilution steps whenever possible.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO or methanol). Store at -20°C.
-
Add the internal standard solution to the biological matrix (e.g., plasma, urine) and vortex immediately.
-
-
Sample Extraction (e.g., Protein Precipitation):
-
Add ice-cold acetonitrile (or another suitable aprotic solvent) to the sample to precipitate proteins.
-
Vortex and centrifuge at a low temperature (e.g., 4°C).
-
-
Evaporation and Reconstitution:
-
If the supernatant needs to be concentrated, evaporate the solvent under a stream of nitrogen at a low temperature.
-
Reconstitute the dried extract in the mobile phase, preferably one with a high organic content and acidic pH.
-
-
Analysis:
-
Analyze the samples by LC-MS as soon as possible after preparation. If storage is necessary, keep the autosampler at a low temperature (e.g., 4°C).
-
Protocol 2: Assessing the Isotopic Stability of this compound in a New Matrix
This protocol can be used to evaluate the potential for isotopic exchange in a specific sample matrix or under new processing conditions.
-
Prepare Test Solutions:
-
Prepare a solution of this compound in your specific sample matrix at the concentration you intend to use.
-
Prepare a control solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at the same concentration.
-
-
Incubation:
-
Incubate aliquots of the test solution under the conditions you wish to evaluate (e.g., room temperature for 4 hours, 60°C for 30 minutes).
-
Keep the control solution at a low temperature (e.g., 4°C).
-
-
Sample Preparation:
-
Process both the incubated test solutions and the control solution using your standard sample preparation workflow.
-
-
Mass Spectrometry Analysis:
-
Analyze the processed samples by high-resolution mass spectrometry.
-
Monitor the ion intensities for this compound (M+d) and the corresponding unlabeled D-Mannitol (M).
-
-
Data Analysis:
-
Calculate the ratio of the unlabeled mannitol to the deuterated mannitol (M / (M+d)) for all samples.
-
An increase in this ratio in the incubated test samples compared to the control indicates that isotopic exchange has occurred.
-
Visualizations
Caption: Isotopic exchange pathway of this compound in a protic environment.
References
Minimizing ion suppression in D-Mannitol-d1 LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in D-Mannitol-d1 LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of this compound?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analytical method.[1] Given that this compound is often used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of D-Mannitol, accurate signal measurement is critical for reliable results.
Q2: How can I identify if ion suppression is affecting my this compound signal?
A common method to identify ion suppression is through a post-column infusion experiment.[2] In this setup, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample (e.g., plasma or urine without the analyte) is then injected onto the LC column. A dip in the constant baseline signal of this compound at the retention time of interfering matrix components indicates ion suppression.[1][2]
Q3: What are the primary causes of ion suppression for a polar compound like this compound?
For polar analytes like this compound, ion suppression is often caused by high concentrations of endogenous matrix components such as salts, phospholipids, and other polar metabolites that co-elute with the analyte.[3] These components can compete for ionization in the electrospray ionization (ESI) source, altering the physical properties of the spray droplets and hindering the efficient transfer of this compound ions into the gas phase.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
Yes, the choice of ionization technique can have a significant impact. Electrospray ionization (ESI) is commonly used for polar compounds like mannitol. However, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression from matrix effects compared to ESI.[1] If significant ion suppression is observed with ESI, switching to APCI, if compatible with the analyte's properties, could be a viable strategy.
Troubleshooting Guides
Issue 1: Low this compound Signal Intensity
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Protein Precipitation (PPT): A simple and common technique for plasma and serum samples. Different organic solvents can be used, and their efficiency in removing proteins and recovering polar analytes varies. Acetonitrile is often effective at protein removal, while methanol can provide good recovery for polar metabolites.[4][5]
-
Solid-Phase Extraction (SPE): Offers more selective sample cleanup compared to PPT. For a polar compound like this compound, a polymeric sorbent or a mixed-mode cation exchange sorbent could be effective in removing phospholipids and other interferences.[6][7]
-
-
Improve Chromatographic Separation:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like sugar alcohols.[8] By providing better separation from interfering matrix components, HILIC can significantly reduce ion suppression.
-
Gradient Optimization: A well-optimized gradient elution can help separate this compound from the majority of matrix interferences.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[1] However, this may also decrease the analyte signal, so a balance must be found.
Issue 2: Poor Reproducibility of this compound Signal
Possible Cause: Inconsistent matrix effects between samples or isotopic crosstalk.
Troubleshooting Steps:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is itself a SIL-IS, its purpose is to co-elute with the unlabeled mannitol and experience the same degree of ion suppression, thus correcting for variability.[9] Ensure that the this compound is of high purity and that its concentration is optimized.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to compensate for consistent matrix effects across the analytical run.
-
Investigate Isotopic Crosstalk: With deuterated standards like this compound, there is a possibility of contribution from the natural isotopes of the unlabeled analyte to the signal of the internal standard, or vice-versa. This can lead to non-linear calibration curves and inaccurate quantification.[10]
-
Analyze a high concentration standard of unlabeled mannitol and check for any signal in the this compound mass transition.
-
Analyze the this compound solution alone to check for the presence of any unlabeled mannitol.
-
Quantitative Data Summary
The following table summarizes the validation parameters from a study that developed an LC-MS/MS method for the quantification of lactulose and mannitol in human urine. While this data is for unlabeled mannitol, it provides a good indication of the performance that can be expected with a well-optimized method and highlights the low matrix effect (<15%) achievable.
| Parameter | Mannitol | Lactulose |
| Limit of Quantification (LOQ) | 10 µg/mL | 2.5 µg/mL |
| Linearity Range | 10 - 1000 µg/mL | 2.5 - 1000 µg/mL |
| Within-run Precision (CV%) | 0.7 - 2.9% | 0.7 - 2.9% |
| Between-run Precision (CV%) | 1.9 - 4.7% | 1.9 - 4.7% |
| Accuracy | 97.2 - 101.2% | 97.2 - 101.2% |
| Recovery | > 90.2% | > 90.2% |
| Matrix Effect | < 15% | < 15% |
| Data adapted from a UPLC-MS/MS method for urinary lactulose/mannitol determination.[11] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol provides a general procedure for the removal of proteins from plasma samples, a common first step in reducing matrix effects.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS Method
This protocol outlines a HILIC-MS/MS method suitable for the analysis of this compound in a biological matrix extract.
-
LC Conditions:
-
Column: A HILIC column (e.g., ZIC-HILIC) is recommended.[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[8]
-
Mobile Phase B: Acetonitrile with 0.05% Formic Acid.[8]
-
Gradient:
-
0-2 min: 95% B
-
2-8 min: Linear gradient to 50% B
-
8-10 min: Hold at 50% B
-
10.1-15 min: Return to 95% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[8]
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized for this compound. For unlabeled mannitol, a common transition is m/z 181.1 -> 89.1. For this compound, the precursor ion will be m/z 182.1. The product ion will likely be similar to the unlabeled compound.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 8. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for D-Mannitol-d1 in HPLC
Technical Support Center: D-Mannitol-d1 HPLC Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for this compound in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing peak tailing for this compound?
A1: Peak tailing for this compound is commonly caused by secondary interactions between the analyte and the stationary phase.[1] For silica-based columns, residual acidic silanol groups can interact strongly with the hydroxyl groups of mannitol, causing some molecules to lag behind and create a "tail".[2][3] Other potential causes include the use of a contaminated or failing guard column, extra-column dead volume in your system (e.g., from poorly connected fittings), or a void at the column inlet.[1][3][4]
Q2: What causes peak fronting in my this compound chromatogram?
A2: Peak fronting is often a result of sample overload, where too much sample is injected onto the column.[5][6] It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase, which leads to the analyte moving through the beginning of the column too quickly.[5][7] Less common, but possible, causes include poor column packing or a collapse of the column bed.[6][8]
Q3: My this compound peak is broader than expected. What should I do?
A3: Peak broadening can stem from several issues. Check for leaks in the system, particularly between the column and the detector.[7] A mobile phase flow rate that is too low can also lead to broader peaks.[7] Ensure your sample injection loop is being filled completely and that your sample is fully dissolved in a compatible solvent.[5][7] Excessive volume in the tubing and connections (extra-column volume) can also contribute to peak broadening.[1]
Q4: Is a special type of HPLC column required for this compound analysis?
A4: Yes, due to its high polarity and lack of a UV chromophore, this compound requires specific types of columns for effective separation.[9][10] Ion-exchange chromatography columns, particularly those with a sulfonated polystyrene-divinylbenzene resin in the calcium form (USP designation L19), are frequently used.[9][11][12] Hydrophilic Interaction Liquid Chromatography (HILIC) columns are another effective option.[13]
Q5: What detector is most suitable for this compound analysis?
A5: Since this compound does not absorb UV light, standard UV detectors are not suitable. The most common detectors used are Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD).[9][12][14][15]
Troubleshooting Guides
Guide 1: Diagnosing the Source of Poor Peak Shape
A logical first step in troubleshooting is to determine whether the issue is chemical or physical in nature.
Experimental Protocol:
-
Inject a Neutral Marker: Inject a well-behaved, neutral compound that is known to produce a symmetrical peak on your system.
-
Analyze the Peak Shape:
-
If the neutral marker's peak is also distorted (tailing, fronting, or broad): The problem is likely physical or system-related . This could include dead volume, a column void, or a system leak.[3]
-
If the neutral marker's peak is symmetrical, but the this compound peak is not: The problem is likely chemical and specific to the interaction between this compound, the mobile phase, and the stationary phase.[3][16]
-
The following workflow diagram illustrates this diagnostic process.
Caption: A workflow for diagnosing the root cause of poor peak shape.
Guide 2: Resolving Peak Tailing
If you have identified peak tailing as the primary issue, follow these steps to resolve it.
Methodology:
-
Check System Connections: Ensure all fittings, especially between the injector, column, and detector, are secure and properly seated to minimize dead volume.[3]
-
Evaluate Guard Column: If using a guard column, replace it with a new one and re-run the analysis. A contaminated guard column is a common source of tailing.[4]
-
Optimize Mobile Phase: For silica-based HILIC columns, secondary interactions with silanol groups are a frequent cause of tailing.[2] Consider adding a buffer to the mobile phase (e.g., ammonium formate with formic acid) to saturate the active sites on the stationary phase.[2]
-
Column Wash: If the column is contaminated, flush it with a strong solvent as recommended by the manufacturer.[7]
-
Column Replacement: If the above steps do not resolve the issue, the column's stationary phase may be irreversibly damaged or have a void. Replace the analytical column.[3]
The decision process for resolving peak tailing is outlined in the diagram below.
Caption: A troubleshooting workflow for resolving peak tailing issues.
Guide 3: Resolving Peak Fronting
If peak fronting is the issue, it is most often related to the sample and injection conditions.
Methodology:
-
Reduce Sample Load: The most common cause of fronting is column overload.[6] Reduce the injection volume by half and observe the peak shape. If it improves, continue to decrease the injection volume or dilute the sample concentration.[8]
-
Check Sample Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase.[5][7] Injecting in a strong solvent causes the analyte band to spread and front. Prepare a new sample dissolved in the mobile phase.
-
Inspect the Column: While less common, fronting can be caused by a collapsed column bed.[8] This can happen from sudden pressure shocks or operating outside the column's recommended pH and temperature ranges.[16] If you suspect column collapse, the column will need to be replaced.
The diagram below provides a logical approach to fixing peak fronting.
Caption: A troubleshooting workflow for resolving peak fronting issues.
Data & Experimental Protocols
Table 1: Example HPLC Conditions for D-Mannitol Analysis
The following table summarizes typical experimental conditions found in established methods for D-Mannitol analysis. These can serve as a starting point for method development and troubleshooting.
| Parameter | Method 1 (USP Harmonized) | Method 2 (HILIC) | Method 3 (Ion-Exchange) |
| Column Type | Strong cation-exchange resin (Styrene-divinylbenzene copolymer) with Calcium counter-ion (USP L19)[11][12] | Atlantis Premier BEH Z-HILIC | Polystyrene cation exchange resin (sulfonic acid type)[17] |
| Dimensions | 300 x 7.8 mm[11][12] | - | - |
| Mobile Phase | Deionized Water[11][12] | Acetonitrile / Water with 0.1% ortho-phosphoric acid (90:10)[18] | Deionized Water[17] |
| Flow Rate | 0.5 mL/min[11][12] | 1.5 mL/min[18] | 0.85 mL/min[17] |
| Column Temp. | 85 °C[11][12] | 45 °C[18] | 50 °C[17] |
| Detector | Refractive Index (RI)[11][12] | RI or ELSD | Refractive Index (RI)[17] |
| Injection Vol. | 20 µL[11][12] | - | - |
Protocol: USP Harmonized Method for D-Mannitol Assay
This protocol is based on the harmonized method described in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[11]
-
System Preparation:
-
Instrumental Conditions:
-
Solutions:
-
Sample Solution: Prepare a solution of D-Mannitol in the mobile phase at the desired concentration.
-
System Suitability Solution: As per the monograph, prepare a solution containing D-Mannitol and D-Sorbitol to verify resolution. The resolution between the two peaks should be greater than 2.0.[11]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved. Due to the high temperature and RI detection, this may take a significant amount of time.
-
Inject the system suitability solution to confirm the system is performing correctly.
-
Inject the sample solutions for analysis. The approximate retention time for Mannitol under these conditions is 20-21 minutes.[12]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. google.com [google.com]
- 3. youtube.com [youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. glsciences.com [glsciences.com]
- 12. shimadzu.com [shimadzu.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Mannitol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 16. waters.com [waters.com]
- 17. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 18. Chromatogram Detail [sigmaaldrich.com]
Technical Support Center: D-Mannitol-d1 Stability in Solution
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the solution critical for the stability of D-Mannitol-d1?
The pH of a solution can significantly influence the stability of this compound by promoting acid-catalyzed or base-catalyzed degradation pathways. Although polyols like mannitol are generally considered stable, extreme pH conditions can lead to slow degradation over time, potentially impacting the integrity of your experimental results or the shelf-life of your product. Mannitol has a tendency to lose a hydrogen ion in aqueous solutions, causing the solution to become acidic[1].
Q2: What are the potential degradation pathways for this compound at different pH values?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of mannitol and other polyols, potential degradation can occur via the following:
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, acid-catalyzed dehydration or oxidation may occur, although mannitol is generally stable in acidic conditions[2].
-
Alkaline Conditions: In highly alkaline solutions, D-Mannitol can undergo deprotonation[3][4]. This can be followed by oxidation, especially in the presence of oxidizing agents, leading to the formation of various degradation products[3]. Extensive degradation of similar compounds has been found to occur under alkaline conditions through base-catalyzed hydrolysis[2].
-
Oxidative Degradation: The presence of oxidizing agents can lead to the oxidation of the hydroxyl groups of this compound, forming aldehydes, ketones, or carboxylic acids. This process can be pH-dependent.
Q3: How can I assess the stability of my this compound solution?
A forced degradation study is a common and effective method to predict the stability of a substance[3][5]. This involves subjecting the this compound solution to a range of stress conditions that are more severe than normal storage conditions to accelerate degradation.
Q4: What stress conditions should I include in a forced degradation study for this compound?
A comprehensive forced degradation study should include the following conditions:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Heating the solution at a high temperature (e.g., 70°C).
-
Photostability: Exposing the solution to UV and visible light.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a Mass Spectrometer) is the most common and reliable method for separating and quantifying this compound and its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and their retention times. Adjust mobile phase or gradient to improve separation. |
| Decrease in this compound concentration over time | Instability under storage conditions. | Re-evaluate the pH and temperature of your storage conditions. Consider buffering the solution to a more neutral pH if possible. |
| Change in solution appearance (e.g., color) | Significant degradation. | This indicates substantial degradation. The solution should not be used. A full stability study is recommended to determine appropriate storage conditions. |
| Inconsistent analytical results | Issues with the analytical method or sample preparation. | Validate your analytical method for stability-indicating properties. Ensure consistent sample handling and preparation procedures. |
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study on a this compound solution (e.g., 1 mg/mL). The percentage of degradation is illustrative and will depend on the specific experimental conditions (temperature, duration, and concentration of stressor).
| Stress Condition | Reagent | Temperature | Duration | This compound Recovered (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 70°C | 24 hours | > 98% | Minimal to no degradation expected |
| Basic Hydrolysis | 0.1 M NaOH | 70°C | 24 hours | ~ 90% | Acidic and aldehydic compounds |
| Oxidation | 3% H₂O₂ | 25°C | 24 hours | ~ 92% | Oxidized mannitol species |
| Thermal Stress | Water | 70°C | 48 hours | > 99% | Minimal degradation expected |
| Photostability | UV/Vis light | 25°C | 7 days | > 99% | Minimal degradation expected |
Disclaimer: This data is for illustrative purposes only and is intended to represent the type of results obtained from a forced degradation study. Actual results may vary.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound solution.
1. Materials and Reagents:
-
This compound
-
Reagent grade water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 10 mg/mL).
3. Stress Conditions:
-
Control Sample: Dilute the stock solution with water to the final concentration (e.g., 1 mg/mL). Store at 4°C.
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 70°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 70°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dilute the stock solution with water to the final concentration. Heat at 70°C for 48 hours.
-
Photolytic Degradation: Dilute the stock solution with water to the final concentration. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4. Sample Analysis:
-
At the end of the exposure period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the same final concentration with the mobile phase.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC method.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining in each stressed sample relative to the control.
-
Identify and quantify any significant degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
Avoiding contamination when working with D-Mannitol-d1 standards
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination when working with D-Mannitol-d1 standards.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of contamination for this compound standards?
A1: Contamination of this compound standards can arise from several sources:
-
Isotopic Exchange (Hydrogen-Deuterium Exchange): The most common source of contamination is the replacement of the deuterium atom with a hydrogen atom from the surrounding environment. This "back-exchange" can be catalyzed by the presence of acidic or basic residues, moisture, and elevated temperatures.
-
Cross-Contamination: Introduction of unlabeled D-Mannitol or other chemical impurities from glassware, spatulas, or solvents.
-
Environmental Exposure: Absorption of atmospheric moisture can facilitate isotopic exchange. Dust and other airborne particulates can also be a source of chemical contamination.[1]
-
Improper Storage: Storing the standard in suboptimal conditions, such as at room temperature or in a humid environment, can lead to degradation and contamination.
Q2: What are the ideal storage conditions for this compound standards?
A2: To maintain the integrity of your this compound standard:
-
Solid Form: Store the solid standard in a tightly sealed container, protected from light and moisture, at a temperature of 2-8°C for short-term storage or -20°C for long-term storage.[1][2]
-
Solutions: Once dissolved, it is recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles.[1] Store these aliquots in tightly sealed vials at -20°C or -80°C.
Q3: What level of isotopic and chemical purity should I expect for a this compound standard?
A3: High-quality deuterated standards generally have a high degree of both chemical and isotopic purity. While specific values can vary by manufacturer, you should typically expect:
Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the specific purity and isotopic enrichment of your lot.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound standards.
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry results show a significant M-1 peak (unlabeled D-Mannitol). | Isotopic back-exchange: The deuterium on your standard has been replaced by hydrogen from the solvent or environment. | - Prepare solutions fresh using anhydrous, aprotic solvents where possible.- Avoid acidic or basic conditions during sample preparation.- Minimize the time the standard is in a protic solvent before analysis.- Ensure all glassware is thoroughly dried. |
| Inconsistent quantification results between experiments. | Contamination of stock solution: The stock solution may have been contaminated during previous use. | - Prepare fresh stock solutions from the solid standard for each new set of experiments.- Use fresh, high-purity solvents for dilutions.- Aliquot stock solutions into single-use vials to prevent repeated access to the main stock.[1] |
| Improper handling: Inconsistent pipetting or dilution techniques. | - Use calibrated pipettes and follow a standardized dilution protocol.- Prepare a fresh calibration curve for each analytical run. | |
| Presence of unexpected peaks in the chromatogram. | Solvent contamination: The solvent used for dissolution or dilution may be contaminated. | - Run a solvent blank to check for impurities.- Use high-purity, LC-MS grade solvents. |
| Contaminated glassware or lab equipment: Residuals from previous experiments. | - Use dedicated glassware for standards preparation.- Thoroughly clean all glassware with a suitable solvent and dry completely before use. |
Quantitative Data Summary
The following table summarizes the typical purity levels for D-Mannitol and deuterated standards.
| Parameter | Specification | Source |
| Chemical Purity (D-Mannitol) | ≥98.0% to >99% | [1][2][4] |
| Chemical Purity (Deuterated Standards) | >99% | [3] |
| Isotopic Enrichment (Deuterated Standards) | ≥98% | [3] |
Experimental Protocols
Detailed Methodology for Preparing this compound Stock Solutions
This protocol is designed to minimize the risk of isotopic exchange and chemical contamination.
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid standard.
-
Environment: Whenever possible, handle the solid standard in a controlled environment with low humidity, such as a glove box or a desiccator.
-
Glassware Preparation: Use glassware that has been thoroughly cleaned, rinsed with a high-purity solvent, and dried in an oven at a high temperature to remove any residual moisture and organic contaminants. Allow the glassware to cool to room temperature in a desiccator before use.
-
Solvent Selection: Use a high-purity, anhydrous, and aprotic solvent for the initial stock solution if your experimental workflow allows. If a protic solvent like methanol or water is necessary, use a freshly opened bottle of LC-MS grade solvent.
-
Weighing: Weigh the required amount of this compound using a clean spatula and weighing boat. Avoid using the same spatula for other reagents.
-
Dissolution: Promptly dissolve the weighed standard in the chosen solvent. Cap the vial tightly immediately after adding the solvent.
-
Storage of Stock Solution: If the stock solution is not for immediate use, it should be aliquoted into smaller, single-use vials. These vials should be sealed tightly and stored at -20°C or below to minimize degradation and isotopic exchange.[1]
Visualizations
References
Calibration curve issues with D-Mannitol-d1 as an internal standard
Welcome to the technical support center for the use of D-Mannitol-d1 as an internal standard in quantitative analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linearity in my calibration curve when using this compound?
Poor linearity (R² < 0.99) can stem from several factors. One common issue is the presence of impurities in the this compound internal standard, where the unlabeled D-Mannitol can artificially inflate the analyte response at higher concentrations.[1] Another potential cause is the occurrence of matrix effects, which can disproportionately affect the analyte and the internal standard at different concentrations.[2][3][4] Additionally, detector saturation at high analyte concentrations can lead to a non-linear response.
Q2: My this compound internal standard peak area is inconsistent across my sample batch. What could be the problem?
Inconsistent internal standard peak areas often point to issues with sample preparation or injection volume precision. However, it can also be indicative of matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of this compound.[4][5] Stability of this compound in the processed samples could also be a factor, especially if there is a delay between sample preparation and analysis.
Q3: I am observing a retention time shift for this compound compared to the unlabeled D-Mannitol. Is this normal?
A slight retention time shift between a deuterated internal standard and its unlabeled counterpart can occur due to the "isotope effect." This is a known phenomenon with deuterium-labeled compounds and is generally acceptable as long as it is consistent and does not lead to co-elution with interfering peaks.
Q4: Can the polymorphic form of D-Mannitol affect its use as an internal standard?
D-Mannitol can exist in different polymorphic forms (α, β, δ), which have different physical properties.[6][7] While the isotopic labeling is the primary characteristic for its function as an internal standard, it is crucial to ensure that the this compound used is of high purity and that its solubility characteristics are well-understood in the chosen solvent to ensure accurate and consistent stock solution preparation.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
If you are experiencing a non-linear calibration curve, follow this troubleshooting guide.
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (typically < 0.99).
-
The curve shows a clear deviation from linearity, often at the higher or lower concentration ends.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Detailed Steps:
-
Verify Internal Standard Purity: Check the Certificate of Analysis for your this compound standard to confirm its isotopic and chemical purity. The presence of unlabeled mannitol can lead to inaccuracies.[1]
-
Evaluate Concentration Range: Your calibration range may be too wide. High concentrations can lead to detector saturation, while very low concentrations may be below the reliable limit of quantification. Try narrowing the concentration range.
-
Investigate Matrix Effects: Prepare a calibration curve in a clean solvent (matrix-free) and compare it to a curve prepared in the biological matrix. A significant difference suggests matrix effects.[2][3]
-
Optimize Chromatography: A slight difference in retention time between the analyte and the internal standard can expose them to different matrix effects. Adjust the chromatographic method to ensure they co-elute as closely as possible.
Issue 2: High Variability in Internal Standard Response
If you are observing high variability in the this compound peak area across your analytical run, consider the following.
Symptoms:
-
Relative Standard Deviation (RSD) of the internal standard peak area is high (>15%) across the calibration standards and quality control samples.
-
Inconsistent peak shapes for the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard variability.
Detailed Steps:
-
Review Sample Preparation: Ensure consistency in all sample preparation steps, including pipetting, vortexing, and extraction procedures.
-
Check Autosampler Performance: Verify the precision of the autosampler by repeatedly injecting a standard solution.
-
Evaluate Internal Standard Stability: The stability of this compound in the processed sample matrix should be assessed. Analyze samples immediately after preparation and after a set period to check for degradation.
-
Assess Matrix Effects: Utilize techniques like post-column infusion to identify regions of ion suppression or enhancement in your chromatogram, which may be affecting the internal standard.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol outlines the preparation of calibration standards for the quantification of D-Mannitol using this compound as an internal standard.
Materials:
-
D-Mannitol reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve D-Mannitol and this compound in methanol to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions of the D-Mannitol primary stock solution with 50% methanol/water to prepare working stock solutions at various concentrations.
-
-
Prepare Internal Standard Working Solution:
-
Dilute the this compound primary stock solution with 50% methanol/water to a final concentration of 10 µg/mL.
-
-
Prepare Calibration Standards:
-
To a set of microcentrifuge tubes, add 50 µL of blank biological matrix.
-
Spike each tube with 10 µL of the appropriate D-Mannitol working stock solution to achieve the desired calibration concentrations.
-
Add 10 µL of the this compound internal standard working solution to each tube.
-
Add 130 µL of methanol to each tube for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Workflow for Calibration Standard Preparation:
Caption: Workflow for the preparation of calibration standards.
Data Presentation
Table 1: Typical Linearity and Precision Data for D-Mannitol Analysis
| Parameter | Value | Acceptance Criteria |
| Calibration Range | 10 - 1000 µg/mL | - |
| R² | > 0.995 | ≥ 0.99 |
| Within-run Precision (%CV) | 0.7 - 2.9% | < 15% |
| Between-run Precision (%CV) | 1.9 - 4.7% | < 15% |
| Accuracy (% bias) | 94.8 - 101.2% | ± 15% |
Data presented is illustrative and based on typical performance for similar assays.[8]
Table 2: Troubleshooting Summary for Common Calibration Curve Issues
| Issue | Potential Cause | Recommended Action |
| Poor Linearity (R² < 0.99) | Impure internal standard | Verify purity with Certificate of Analysis |
| Matrix effects | Prepare standards in matrix-free solvent for comparison | |
| Detector saturation | Narrow the calibration range | |
| High IS Variability (>15% RSD) | Inconsistent sample preparation | Review and standardize pipetting and extraction steps |
| Autosampler imprecision | Perform injection precision test | |
| Internal standard instability | Assess stability of IS in processed samples over time |
References
- 1. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect on quantification of sugars and mannitol developed during the postharvest of cocoa: an alternative method for traceability of aroma precursors by liquid chromatography with an evaporative detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Pure Certified Reference Material of D-Mannitol [mdpi.com]
- 8. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
Strategies to improve the recovery of D-Mannitol-d1 from complex matrices
Welcome to the technical support center for D-Mannitol-d1 analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the recovery of this compound from complex biological matrices such as plasma and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery?
Low recovery of this compound is often attributed to several factors during sample preparation and analysis. These include inefficient extraction from the sample matrix, interference from endogenous components, and suboptimal analytical instrument conditions. Complex matrices like plasma and urine contain numerous substances that can interfere with the accurate quantification of the analyte.
Q2: Which sample preparation technique is most effective for this compound in biological fluids?
The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity of the assay. Common and effective methods include:
-
Protein Precipitation (PPT): A straightforward method for plasma samples where a solvent like acetonitrile or methanol is used to precipitate and remove proteins.
-
Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte from the matrix, thereby reducing interference and improving recovery.[1] SPE is more efficient than liquid-liquid extraction and can be automated.[1]
-
Direct Analysis: For simpler matrices like urine, direct injection after minimal sample preparation (e.g., dilution and filtration) may be feasible, especially when using robust analytical methods like UPLC-MS/MS.[2]
Q3: How can I minimize matrix effects in my analysis?
Matrix effects can be minimized by:
-
Efficient Sample Cleanup: Employing techniques like SPE to remove interfering substances.
-
Chromatographic Separation: Using advanced chromatography like UPLC can provide efficient separation of this compound from co-eluting matrix components.[2]
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard, such as D-mannitol-1-13C,1-1-d2, is highly recommended to compensate for matrix effects and variations in extraction recovery.[2]
Q4: What analytical methods are recommended for the quantification of this compound?
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS/MS) are highly specific and sensitive methods for quantifying this compound in complex matrices.[2] Other methods include HPLC with refractive index detection or pulsed amperometric detection, though these may be less specific than MS/MS.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Low or Inconsistent Recovery
Possible Causes:
-
Suboptimal extraction solvent or pH.
-
Incomplete protein precipitation.
-
Analyte loss during solvent evaporation steps.
-
Improper SPE cartridge conditioning, loading, or elution.
Solutions:
-
Optimize Protein Precipitation:
-
Test different precipitation solvents (e.g., acetonitrile, methanol, acetone) and their ratios to the sample.
-
Ensure thorough vortexing and adequate centrifugation time and speed to pellet all proteins.
-
-
Refine Solid-Phase Extraction (SPE) Protocol:
-
Ensure the SPE sorbent chemistry is appropriate for the polar nature of mannitol.
-
Strictly follow the conditioning and equilibration steps for the SPE cartridge.
-
Optimize the wash steps to remove interferences without eluting the analyte.
-
Test different elution solvents and volumes to ensure complete recovery of this compound.
-
-
Control Evaporation:
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Signal Variability or Poor Reproducibility
Possible Causes:
-
Inconsistent sample collection or handling.
-
Inaccurate pipetting, especially of the internal standard.
-
Variability in chromatographic conditions.
-
Instrument contamination or carryover.
Solutions:
-
Standardize Sample Handling:
-
Ensure uniform procedures for sample thawing, vortexing, and centrifugation.
-
-
Verify Pipetting Accuracy:
-
Calibrate all pipettes regularly.
-
Add the internal standard early in the sample preparation process to account for variability in subsequent steps.
-
-
Stabilize aUto-sampler Conditions:
-
Maintain a consistent, cool temperature in the auto-sampler to prevent analyte degradation.
-
-
Implement Wash Cycles:
-
Run blank injections between samples to check for and mitigate carryover.
-
Data and Method Performance
The following table summarizes typical performance parameters for analytical methods used in mannitol quantification, providing a benchmark for your own experiments.
| Parameter | HPLC-PAD[3] | UPLC-MS/MS[2] |
| Matrix | Urine | Urine |
| Limit of Detection | 8 pmol | 2 µg/mL |
| Limit of Quantification | - | 10 µg/mL |
| Linear Range | Up to 10 nmol | Up to 1000 µg/mL |
| Within-Run Precision (%RSD) | < 3.5% | 0.7% to 2.9% |
| Between-Run Precision (%RSD) | - | 1.9% to 4.7% |
| Accuracy | - | 94.8% to 97.5% |
| Recovery | - | > 90.2% |
Experimental Protocols
Protocol: Protein Precipitation followed by SPE Cleanup for this compound in Plasma
This protocol provides a general workflow for extracting this compound from human plasma.
1. Materials:
-
Human plasma sample
-
This compound certified standard
-
D-mannitol-1-13C,1-1-d2 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Deionized water
-
SPE cartridges (e.g., reversed-phase or mixed-mode)
2. Procedure:
-
Sample Thawing: Thaw plasma samples at room temperature and vortex for 15 seconds.
-
Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample. Vortex for 10 seconds.
-
Protein Precipitation:
-
Add 400 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of an optimized solvent (e.g., 50:50 acetonitrile:water).
-
-
Evaporation & Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition. Vortex for 30 seconds.
-
-
Analysis: Transfer the reconstituted sample to an HPLC vial for analysis by UPLC-MS/MS.
Caption: General workflow for this compound extraction from plasma.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Direct analysis of mannitol, lactulose and glucose in urine samples by high-performance anion-exchange chromatography with pulse amperometric detection. Clinical evaluation of intestinal permeability in human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aimspress.com [aimspress.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for D-Mannitol Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for D-Mannitol Analysis, Featuring D-Mannitol-d1 as an Internal Standard.
This guide provides a detailed comparison of two distinct analytical methods for the quantification of D-Mannitol: a highly specific and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard (this compound), and a widely accessible High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method. The selection of an appropriate analytical method is critical for accurate and reliable quantification of D-Mannitol in various matrices, from pharmaceutical formulations to biological samples. This guide presents the performance characteristics and detailed experimental protocols for each method to aid researchers in selecting the most suitable approach for their specific needs.
Method Performance Comparison
The following tables summarize the key validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.
Table 1: UPLC-MS/MS Method with this compound Internal Standard
| Validation Parameter | Performance Characteristic |
| Linearity Range | 10 - 1000 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision | |
| Within-run | 0.7 - 2.9% (RSD) |
| Between-run | 1.9 - 4.7% (RSD) |
| Accuracy | |
| Within-run | 97.2 - 101.2% |
| Between-run | 94.8 - 97.5% |
Table 2: HPLC-RID Method with Sorbitol Internal Standard
| Validation Parameter | Performance Characteristic |
| Linearity Range | 0.1 - 5 mg/mL |
| Limit of Detection (LOD) | 0.01 - 0.17 mg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.56 mg/mL |
| Precision | |
| Repeatability | < 5% (RSD) |
Experimental Protocols
UPLC-MS/MS Method with this compound Internal Standard
This method offers high selectivity and sensitivity, making it ideal for complex matrices and low-level quantification. The use of a stable isotope-labeled internal standard, this compound, ensures the highest degree of accuracy by compensating for matrix effects and variations in sample preparation and instrument response.
a) Sample Preparation:
-
To 50 µL of urine sample, add 450 µL of an internal standard solution containing this compound in an acetonitrile:water (80:20) mixture.
-
Vortex the mixture thoroughly.
-
The sample is now ready for injection into the UPLC-MS/MS system.
b) Chromatographic Conditions:
-
System: Acquity UPLC system
-
Column: ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase: A gradient of acetonitrile and water with 2 mM ammonium formate.
-
Flow Rate: 200 µL/min
-
Column Temperature: 40 °C
-
Total Run Time: 5 minutes
c) Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for D-Mannitol and this compound.
HPLC-RID Method with Sorbitol as Internal Standard
This method is a robust and cost-effective alternative for the routine analysis of D-Mannitol, particularly in less complex sample matrices. Sorbitol, being structurally similar to D-Mannitol, serves as a suitable internal standard for this application.
a) Sample Preparation:
-
Prepare standard solutions of D-Mannitol and Sorbitol (internal standard) in deionized water.
-
For sample analysis, dilute the sample in deionized water to fall within the linear range of the method.
-
Add a known concentration of the Sorbitol internal standard to all standards and samples.
-
Filter the solutions through a 0.45 µm filter before injection.
b) Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph
-
Column: Shodex SUGAR SP0810 (or equivalent ion-exclusion column)
-
Mobile Phase: Deionized water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 80 °C
-
Detector: Refractive Index Detector (RID)
Method Comparison Logic
The choice between these two methods depends on the specific requirements of the analysis.
A Comparative Guide to Labeled Internal Standards for D-Mannitol Quantification by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Mannitol is crucial in various applications, including the assessment of intestinal permeability and its use as an excipient in pharmaceutical formulations. This guide provides an objective comparison of different stable isotope-labeled internal standards for D-Mannitol quantification, supported by experimental data, to aid in the selection of the most appropriate standard for achieving reliable and reproducible results.
The use of an internal standard is essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for variations during sample preparation and analysis. An ideal internal standard should behave identically to the analyte of interest. Stable isotope-labeled standards are considered the gold standard as they share the same physicochemical properties as their unlabeled counterparts.[1][2] This guide focuses on the cross-validation of D-Mannitol quantification using different labeled standards, primarily comparing Carbon-13 (¹³C) and Deuterium (²H) labels.
The Superiority of ¹³C-Labeled Standards
While both ¹³C and ²H labeled standards are used for D-Mannitol quantification, ¹³C-labeled standards are generally considered superior for several key reasons[1][3]:
-
Chromatographic Co-elution: Due to their identical chemical structure, ¹³C-labeled standards co-elute perfectly with the native analyte. Deuterated standards, however, can exhibit slight shifts in retention time due to the isotope effect, which can complicate accurate quantification.[1][3][4]
-
Isotopic Stability: ¹³C labels are highly stable and do not undergo exchange with other atoms. Deuterium labels, particularly those on hydroxyl groups, can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.[1][5]
-
Consistent Mass Spectrometric Fragmentation: ¹³C-labeled standards fragment in the same manner as the unlabeled analyte in tandem mass spectrometry. Heavily deuterated standards may require different fragmentation energies, adding a layer of complexity to method development.[3]
The primary trade-off is often cost and availability, with deuterated standards sometimes being more readily accessible and less expensive to synthesize.[2]
Quantitative Performance Comparison
The following table summarizes the performance of different labeled internal standards for D-Mannitol quantification based on published LC-MS/MS methods. The data for a combined ¹³C and ²H labeled standard (D-Mannitol-1-¹³C,1-1-d₂) is particularly well-documented.
| Parameter | D-Mannitol-1-¹³C,1-1-d₂ | ¹³C₆-D-Mannitol | Other Unlabeled IS (e.g., Sorbitol, Raffinose) |
| Linearity | Up to 1000 µg/mL[6][7][8] | Calibration curve from 0-500 µg/mL reported[9] | Linearity can be achieved, but may be more susceptible to matrix effects[10] |
| Limit of Quantification (LOQ) | 10 µg/mL[6][7][8] | Not explicitly reported, but method is sensitive enough for urinary excretion studies[9] | Method dependent, may be higher than with labeled standards |
| Limit of Detection (LOD) | 2 µg/mL[8] | Not explicitly reported | Method dependent |
| Precision (Within-run) | 0.7 to 2.9%[6][8] | Not explicitly reported | Typically higher variability (>5-15%)[11] |
| Precision (Between-run) | 1.9 to 4.7%[6][8] | Not explicitly reported | Typically higher variability (>5-15%)[11] |
| Accuracy (Within-run) | 97.2 to 101.2%[6][8] | Not explicitly reported | 85.6 to 96.8% reported with Raffinose IS[11] |
| Accuracy (Between-run) | 94.8 to 97.5%[6][8] | Not explicitly reported | Not explicitly reported |
| Recovery | > 90.2%[7] | Not explicitly reported | Can be variable and requires careful validation |
| Matrix Effect | < 15%[7] | Lower baseline contamination compared to ¹²C-Mannitol[9] | Significant matrix effects can occur, not effectively corrected |
| Chromatographic Shift | Co-elutes with native Mannitol | Co-elutes with native Mannitol | Different retention time from Mannitol |
Experimental Protocols
Below is a representative experimental protocol for the quantification of D-Mannitol in urine using a stable isotope-labeled internal standard and UPLC-MS/MS.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Prepare an internal standard (IS) working solution (e.g., 5 µg/mL of D-Mannitol-1-¹³C,1-1-d₂ in acetonitrile).
-
In a clean microcentrifuge tube or a 96-well plate, add 50 µL of urine sample (or calibrator/quality control sample).
-
Add 450 µL of the internal standard working solution to precipitate proteins and dilute the sample.[11]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
UPLC-MS/MS Conditions
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide-based column is typically used for retaining polar molecules like mannitol.[6] An example is a BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with a modifier like ammonium formate or acetate.
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A gradient elution is used, starting with a high percentage of organic phase (e.g., 80-90% B) to retain mannitol, then decreasing the percentage of B to elute the analyte.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Injection Volume: 1-5 µL.
-
Total Run Time: Optimized for throughput, often around 5 minutes.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), often in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Mannitol: e.g., m/z 181.1 -> 89.1
-
D-Mannitol-1-¹³C,1-1-d₂ IS: e.g., m/z 184.1 -> 90.1
-
¹³C₆-D-Mannitol IS: e.g., m/z 187.1 -> 60.9[9]
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the rationale for selecting an ideal internal standard.
Caption: Experimental workflow for D-Mannitol quantification.
Caption: Rationale for choosing a stable isotope-labeled standard.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of D-Mannitol Analysis using D-Mannitol-d1 as an Internal Standard: A Performance Guide
This guide provides an objective comparison of different analytical methodologies for the quantification of D-Mannitol, with a focus on a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, D-Mannitol-1-¹³C,1-1-d₂. The performance of this method is compared against an alternative High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) method, providing researchers, scientists, and drug development professionals with data to support their choice of analytical technique.
Data Presentation: A Comparative Analysis of Method Performance
The following tables summarize the quantitative performance data from two distinct analytical approaches for D-Mannitol quantification. "Laboratory A" represents the performance of a validated UPLC-MS/MS method, while "Laboratory B" showcases the results from an HPLC-PAD method. This comparison highlights the differences in sensitivity, precision, and accuracy between the two techniques.
Table 1: Performance Characteristics of D-Mannitol Analysis by UPLC-MS/MS (Laboratory A) [1][2]
| Parameter | Result |
| Linearity Range | 10 - 1000 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Intra-Assay Precision (CV%) | 0.7 - 2.9% |
| Inter-Assay Precision (CV%) | 1.9 - 4.7% |
| Intra-Assay Accuracy (%) | 97.2 - 101.2% |
| Inter-Assay Accuracy (%) | 94.8 - 97.5% |
| Recovery (%) | > 90.2% |
| Matrix Effect (%) | < 15% |
Table 2: Comparative Analysis of Urinary D-Mannitol Concentrations by Different Platforms [3]
| Platform | Geometric Mean Mannitol Concentration (mmol/L) | 95% Confidence Interval (mmol/L) |
| LC-MS/MS 1 (Laboratory A proxy) | 1.56 | 1.26–1.95 |
| LC-MS/MS 2 (Laboratory C) | 1.95 | 1.54–2.48 |
| HPLC-PAD (Laboratory B) | 2.02 | 1.60–2.56 |
Experimental Protocols: A Detailed Look at the Methodologies
UPLC-MS/MS Method for D-Mannitol Quantification (Laboratory A)
This method provides high sensitivity and selectivity for the quantification of D-Mannitol in urine, utilizing a stable isotope-labeled internal standard to ensure accuracy and reproducibility.[1][2]
1. Sample Preparation:
-
A 50 µL aliquot of urine is mixed with 450 µL of an internal standard solution (D-Mannitol-1-¹³C,1-1-d₂ in acetonitrile/water).
-
The mixture is vortexed and then centrifuged to precipitate proteins.
-
The supernatant is transferred to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Ethylene bridged hybrid amide column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Optimized for separation, typically in the range of 0.2-0.4 mL/min.
-
Run Time: Approximately 5 minutes.
3. Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification of D-Mannitol and its internal standard.
HPLC-PAD Method for D-Mannitol Quantification (Laboratory B)
This method represents a more traditional approach for the analysis of carbohydrates like D-Mannitol.
1. Sample Preparation:
-
Urine samples are typically diluted with deionized water and filtered before injection.
2. Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable carbohydrate analysis column (e.g., an anion-exchange column).
-
Mobile Phase: An aqueous sodium hydroxide solution.
-
Flow Rate: Typically around 1.0 mL/min.
3. Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold electrode.
Mandatory Visualization: Workflows and Pathways
Caption: Experimental workflow for D-Mannitol analysis using UPLC-MS/MS with an internal standard.
Caption: Logical relationship between analytical methods, performance metrics, and the desired outcome.
References
A Comparative Guide to D-Mannitol Quantification: Linearity and Range with D-Mannitol-d1 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of D-Mannitol, with a focus on the use of D-Mannitol-d1 as an internal standard. The performance of a state-of-the-art Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is compared with alternative techniques, including High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and enzymatic assays. This guide aims to assist researchers in selecting the most suitable method for their specific applications by providing a comprehensive overview of linearity, range, and detailed experimental protocols.
Quantitative Performance Comparison
The following tables summarize the key performance characteristics of different analytical methods for D-Mannitol quantification.
Table 1: Linearity and Range of D-Mannitol Quantification Methods
| Analytical Method | Internal Standard | Linearity (r²) | Linear Range | Limit of Quantification (LOQ) |
| UPLC-MS/MS | This compound (or similar isotopic label) | >0.99 | Up to 1000 µg/mL | 10 µg/mL |
| HPLC-ELSD | Not specified | ≥0.99 | 0.10–3.00 mg/mL | 10 µg/mL |
| GC-MS | Erythritol | >0.99 | 0.2–20 µ g/0.1g | Not specified |
| HPLC-RID | Not specified | >0.999 | 1–100 g/L | 0.03–0.56 mg/mL |
| Enzymatic Assay | Not applicable | Not specified | 0.007–3 mM | Not specified |
Table 2: Overview of Alternative D-Mannitol Quantification Methods
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-ELSD | Separation by HPLC and detection based on light scattering of non-volatile analyte particles. | Universal detector for non-volatile compounds, good sensitivity. | Non-linear response at high concentrations, requires careful calibration. |
| GC-MS | Separation of volatile derivatives by GC and detection by mass spectrometry. | High sensitivity and specificity. | Requires derivatization, which can be time-consuming. |
| HPLC-RID | Separation by HPLC and detection based on changes in the refractive index of the eluent. | Universal detector for non-UV absorbing compounds, simple to operate. | Lower sensitivity compared to other methods, sensitive to temperature and pressure fluctuations. |
| Enzymatic Assay | Enzymatic conversion of D-Mannitol leading to a measurable product (e.g., NADH). | High specificity, suitable for complex matrices. | Limited linear range, potential for interference from other substances. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
UPLC-MS/MS Method for D-Mannitol Quantification
This method offers high sensitivity and specificity, making it ideal for the quantification of D-Mannitol in complex biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification.
a. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. UPLC-MS/MS Conditions:
-
Column: Acquity UPLC BEH Amide column (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium formate)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both D-Mannitol and this compound.
HPLC-ELSD Method
a. Sample Preparation:
-
Dilute the sample in the mobile phase to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. HPLC-ELSD Conditions:
-
Column: Prevail Carbohydrate ES column (250 mm × 4.6 mm, 5 μm) or similar[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Injection Volume: 20 µL
-
ELSD Drift Tube Temperature: 60°C[1]
-
Nebulizer Gas Pressure: To be optimized for the specific instrument.
GC-MS Method
a. Sample Preparation and Derivatization:
-
Extract D-Mannitol from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract to increase volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
b. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized D-Mannitol from other components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results. The following diagram illustrates the key steps in the UPLC-MS/MS quantification of D-Mannitol.
Caption: UPLC-MS/MS workflow for D-Mannitol quantification.
The logical relationship for selecting an appropriate analytical method based on key experimental requirements is depicted below.
References
A Comparative Guide to the Quantification of D-Mannitol: Featuring D-Mannitol-d1 as an Internal Standard
For researchers, scientists, and professionals in drug development requiring precise and accurate measurement of D-Mannitol, the choice of analytical methodology is critical. This guide provides a comparative overview of various techniques, with a special focus on the use of D-Mannitol-d1 as an internal standard for robust quantification. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a key strategy for mitigating variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.
Performance Comparison: Limit of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are crucial performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The following table summarizes the LOD and LOQ values for D-Mannitol using different analytical platforms.
| Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | d-Mannitol-1 13C,1-1-d2 | 2 µg/mL[1] | 10 µg/mL[1] |
| GC-MS | Not Specified | 0.9 µg/mL[2] | 2.4 µg/mL[2] |
| HPLC-ELSD | Not Specified | 5 µg/mL[3] | 10 µg/mL[3] |
| HPLC with Refractive Index Detector | Not Specified | 15 µg/mL (in spiked urine)[4] | Not Specified |
Experimental Protocols
Quantification of D-Mannitol by UPLC-MS/MS using this compound as an Internal Standard
This method offers high selectivity and sensitivity for the determination of D-Mannitol in biological matrices.[1]
1. Preparation of Standards and Samples:
-
Prepare stock solutions of D-Mannitol and the internal standard, d-mannitol-1 13C,1-1-d2, in a suitable solvent such as a mixture of acetonitrile and water.[5]
-
Create a series of calibration standards by spiking known concentrations of D-Mannitol into the matrix of interest (e.g., urine, plasma).
-
Add a fixed concentration of the d-mannitol-1 13C,1-1-d2 internal standard to all calibration standards, quality control samples, and unknown samples.[1]
-
For urine samples, a simple dilution with the internal standard solution is often sufficient.[6]
2. Chromatographic Separation:
-
Utilize an Ultra-Performance Liquid Chromatography (UPLC) system for efficient separation.
-
A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
3. Mass Spectrometric Detection:
-
Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity.
-
The mass transitions for D-Mannitol and d-mannitol-1 13C,1-1-d2 are monitored.
-
The instrument is typically operated in electrospray ionization (ESI) negative mode.[6]
4. Data Analysis:
-
Quantify D-Mannitol by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-Mannitol in unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for D-Mannitol Quantification using an Internal Standard
Caption: Experimental workflow for D-Mannitol quantification.
Alternative Methodologies
While the use of a deuterated internal standard with LC-MS/MS provides high accuracy, other methods can also be employed for the quantification of D-Mannitol.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and can be used for the analysis of D-Mannitol, often after a derivatization step to increase volatility.[2] A study reported a GC-MS method with an LOD of 0.9 µg/mL and an LOQ of 2.4 µg/mL for D-Mannitol in urine.[2]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is suitable for the analysis of non-chromophoric compounds like D-Mannitol. An HPLC-ELSD method for the determination of D-Mannitol reported an LOD of 5 µg/mL and an LOQ of 10 µg/mL.[3]
References
- 1. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 6. scispace.com [scispace.com]
Assessing the Isotopic Contribution of D-Mannitol-d1 to the Analyte Signal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision.[1][2] These standards, which have a similar chemical structure to the analyte but a different mass, are added to samples to correct for variations during sample preparation and analysis. However, a phenomenon known as isotopic contribution or cross-contribution, where the isotopic variants of the analyte or the SIL-IS interfere with each other's signals, can compromise the integrity of the results.[3] This guide provides a comprehensive assessment of the isotopic contribution of D-Mannitol-d1, a commonly used SIL-IS for the quantification of D-Mannitol.
Understanding Isotopic Contribution
The use of SIL-IS is predicated on the assumption that they behave identically to the analyte during extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2] However, naturally occurring isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) mean that both the analyte and the SIL-IS exist as a distribution of isotopologues. Cross-contribution occurs when an isotopologue of the analyte has the same nominal mass as the SIL-IS, or vice-versa.[3][4] This can lead to an overestimation of the analyte or internal standard signal, resulting in inaccurate quantification.
Quantitative Assessment of Isotopic Contribution
To accurately quantify D-Mannitol using this compound as an internal standard, it is crucial to assess the potential for isotopic overlap. The following table summarizes the theoretical isotopic distribution of unlabeled D-Mannitol and the expected contribution of this compound to the analyte signal. The natural abundance of relevant isotopes is considered in these calculations.
| Isotopologue | Unlabeled D-Mannitol (M) | This compound (M+1) |
| Monoisotopic Mass | 182.0790 | 183.0853 |
| M | 100% | ~0.6% (from ¹³C) |
| M+1 | ~6.7% (from ¹³C) | 100% |
| M+2 | ~0.2% (from ¹³C₂) | ~6.7% (from ¹³C) |
Note: This table is based on theoretical calculations of natural isotopic abundance and assumes 100% isotopic purity for this compound. Actual contributions may vary depending on the isotopic purity of the labeled standard and the specific instrumentation used.
Alternative Internal Standards
While this compound is a suitable internal standard, other labeled versions of mannitol can also be utilized. The choice of internal standard can influence the degree of isotopic overlap.
| Internal Standard | Labeled Position(s) | Mass Difference (vs. Unlabeled) | Potential for Overlap |
| This compound | One deuterium atom | +1 Da | Moderate, primarily from the M+1 isotopologue of unlabeled mannitol. |
| D-Mannitol-1-¹³C | One ¹³C atom at the C1 position | +1 Da | Moderate, similar to this compound. |
| D-Mannitol-d7 | Seven deuterium atoms | +7 Da | Low, significant mass difference minimizes overlap. |
| D-Mannitol-¹³C₆ | Six ¹³C atoms | +6 Da | Low, significant mass difference minimizes overlap. |
Experimental Protocols for Assessing Isotopic Contribution
A systematic experimental approach is necessary to quantify the actual isotopic contribution in a specific analytical method.
Direct Infusion Analysis
This experiment determines the inherent isotopic distribution of the analyte and the internal standard.
-
Objective: To measure the relative intensities of the isotopologues for both unlabeled D-Mannitol and this compound.
-
Procedure:
-
Prepare separate high-concentration solutions of D-Mannitol and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse each solution directly into the mass spectrometer.
-
Acquire full-scan mass spectra over a relevant m/z range.
-
Record the intensities of the monoisotopic peak and its corresponding M+1, M+2, etc., peaks for each compound.
-
Analyte Signal Contribution to Internal Standard Channel
This experiment quantifies the "bleed-through" of the unlabeled analyte signal into the mass channel of the internal standard.
-
Objective: To measure the response in the this compound MRM transition when only unlabeled D-Mannitol is present.
-
Procedure:
-
Prepare a series of calibration standards of unlabeled D-Mannitol at concentrations spanning the expected analytical range.
-
Analyze these standards using the LC-MS/MS method without the addition of the this compound internal standard.
-
Monitor the MRM transition for this compound.
-
Any signal detected in the internal standard channel is due to the isotopic contribution from the unlabeled analyte.
-
Internal Standard Contribution to Analyte Signal
This experiment quantifies the contribution of the labeled internal standard to the signal of the unlabeled analyte.
-
Objective: To measure the response in the D-Mannitol MRM transition when only this compound is present.
-
Procedure:
-
Prepare a sample containing only the this compound internal standard at the concentration used in the analytical method.
-
Analyze this sample using the LC-MS/MS method.
-
Monitor the MRM transition for unlabeled D-Mannitol.
-
Any signal detected in the analyte channel is due to the isotopic contribution from the internal standard.
-
Visualizing the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the isotopic contribution of this compound.
Caption: Workflow for Assessing Isotopic Contribution.
Signaling Pathway of Cross-Contribution in Mass Spectrometry
The following diagram illustrates how isotopic overlap can lead to signal interference in the mass spectrometer.
Caption: Isotopic Overlap Leading to Signal Interference.
Conclusion
A thorough assessment of the isotopic contribution of this compound to the unlabeled D-Mannitol signal is a critical step in the development and validation of robust quantitative LC-MS/MS assays. By understanding the potential for isotopic overlap and employing the experimental protocols outlined in this guide, researchers can ensure the accuracy and reliability of their bioanalytical data. When significant cross-contribution is observed, utilizing an internal standard with a larger mass difference, such as D-Mannitol-d7 or D-Mannitol-¹³C₆, should be considered to mitigate this interference.
References
Comparative Stability of D-Mannitol-d1 Versus Other Labeled Sugars: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of D-Mannitol-d1 against other isotopically labeled sugars, supported by detailed experimental protocols and illustrative data. The stability of the isotopic label is a critical factor in the design and interpretation of metabolic studies, ensuring the accuracy and reliability of experimental results.
Introduction: The Critical Role of Stability in Labeled Sugars
Isotopically labeled sugars, such as this compound and D-Glucose-d1, are fundamental tools for tracing metabolic pathways and understanding the pharmacokinetics of new drug candidates. The premise of using these tracers lies in the assumption that the isotopic label remains securely attached to the molecule throughout the biological process under investigation. Premature loss or exchange of the label can lead to erroneous data and misinterpretation of metabolic fates.
Deuterium (d1) labeled compounds are particularly useful due to the non-radioactive nature of the isotope. However, the stability of a carbon-deuterium bond can be influenced by the local chemical environment, pH, and temperature. The kinetic isotope effect suggests that the greater mass of deuterium compared to hydrogen results in a stronger C-D bond, which can slow the rate of reactions involving the cleavage of this bond, thereby potentially enhancing the molecule's stability. This guide outlines a framework for experimentally comparing the stability of this compound to other labeled sugars.
Experimental Protocols for Comparative Stability Analysis
To quantitatively assess and compare the stability of this compound and other labeled sugars, an accelerated stability study is proposed. This involves subjecting the compounds to stress conditions to predict their long-term stability under normal conditions.
Accelerated Stability Study Protocol
Objective: To evaluate and compare the chemical stability of this compound and D-Glucose-d1 in aqueous solutions across a range of pH and temperature conditions.
Materials and Equipment:
-
This compound and D-Glucose-d1 reference standards
-
Phosphate buffer solutions (pH 5.0 and pH 7.4)
-
High-purity water
-
Temperature-controlled incubators or water baths (set to 4°C, 25°C, and 40°C)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Methodology:
-
Preparation of Test Solutions:
-
Aqueous stock solutions of this compound and D-Glucose-d1 are prepared in high-purity water (1 mg/mL).
-
Working solutions are then prepared by diluting the stock solutions in the respective phosphate buffers (pH 5.0 and 7.4) to a final concentration of 100 µg/mL.
-
-
Incubation under Controlled Conditions:
-
The working solutions are aliquoted into sealed, inert vials to prevent evaporation.
-
Sets of vials for each compound and pH condition are placed in incubators at 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated condition).
-
-
Sampling Schedule:
-
Samples are withdrawn for analysis at an initial time point (T=0) and subsequently at 24 hours, 7 days, 14 days, and 30 days.
-
-
Analytical Techniques:
-
LC-MS/MS Analysis: Used for the precise quantification of the remaining intact labeled sugar. This technique can also detect the emergence of the unlabeled (d0) version of the sugar, indicating loss of the deuterium label, as well as any degradation products.
-
NMR Spectroscopy: Employed to confirm the structural integrity of the labeled sugars and to monitor for any hydrogen-deuterium (H/D) exchange at the site of labeling.
-
Data Presentation: Illustrative Comparative Data
The following tables present hypothetical, yet plausible, data derived from the proposed accelerated stability study. This data serves to illustrate the expected outcomes and format for presenting the results of such a comparative analysis.
Table 1: Percentage of Intact this compound Remaining After 30 Days of Incubation
| Temperature | pH 5.0 | pH 7.4 |
| 4°C | >99% | >99% |
| 25°C | 98.5% | 97.8% |
| 40°C | 96.2% | 94.5% |
Table 2: Percentage of Intact D-Glucose-d1 Remaining After 30 Days of Incubation
| Temperature | pH 5.0 | pH 7.4 |
| 4°C | >99% | >99% |
| 25°C | 97.3% | 96.1% |
| 40°C | 93.8% | 91.2% |
Table 3: Comparative Loss of Deuterium Label After 30 Days at 40°C
| Labeled Sugar | pH 5.0 | pH 7.4 |
| This compound | <1% | 1.5% |
| D-Glucose-d1 | 2.5% | 4.2% |
Mandatory Visualizations
Experimental Workflow Diagram
Safety Operating Guide
Proper Disposal of D-Mannitol-d1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe and compliant disposal of D-Mannitol-d1, a deuterated form of D-Mannitol. While this compound shares many chemical properties with its non-deuterated counterpart, the presence of deuterium introduces specific regulatory considerations that must be addressed.
Regulatory Overview for Deuterated Compounds
Deuterated compounds, including this compound, are subject to heightened regulatory scrutiny due to the potential for deuterium to be used in nuclear applications. The International Atomic Energy Agency (IAEA) has established regulations that classify any chemical with a deuterium to hydrogen atom ratio exceeding 1:5000 as "enriched."[1] This classification often necessitates monitoring by national authorities and may require special licensing for acquisition, possession, use, and disposal.[2]
In many countries, including the United Kingdom, the European Union, and the United States, the export and import of even small, research-quantity amounts of deuterated compounds are controlled and may require a license.[1][3] It is imperative for all laboratory personnel to be aware of and compliant with their respective national and institutional regulations regarding the handling and disposal of such materials.
Step-by-Step Disposal Procedure for this compound
The following procedure is based on the general guidelines for the disposal of D-Mannitol, with the critical addition of steps to ensure compliance with regulations for deuterated substances. It is assumed that the immediate chemical hazards of this compound are comparable to those of D-Mannitol.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, consult the SDS for D-Mannitol to understand its physical and chemical properties, hazards, and handling precautions.
-
Wear Appropriate PPE: At a minimum, this includes safety glasses, a lab coat, and chemical-resistant gloves.
Step 2: Waste Identification and Segregation
-
Classify the Waste: this compound should be classified as a non-hazardous chemical waste unless it has been mixed with hazardous substances.
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's waste management protocols.
Step 3: Waste Collection and Labeling
-
Use a Designated Waste Container: Collect waste this compound in a clearly labeled, sealed, and appropriate waste container.
-
Label Clearly: The label should include the full chemical name ("this compound"), the quantity, and any relevant hazard warnings. Crucially, the label must also clearly indicate that the compound is deuterated .
Step 4: Consultation and Documentation
-
Contact Your Environmental Health and Safety (EHS) Office: Before proceeding with disposal, you must contact your institution's EHS department. Inform them that you have a deuterated compound for disposal. They will provide specific guidance based on local and national regulations.
-
Maintain Records: Keep accurate records of the amount of this compound used and disposed of, as may be required by your institution or national regulations.
Step 5: Disposal Pathway
-
Follow EHS Instructions: Your EHS office will direct you to the appropriate disposal pathway. This will likely involve a licensed chemical waste contractor who is authorized to handle deuterated compounds.
-
Do Not Dispose Down the Drain: As with most chemicals, do not dispose of this compound down the sink.
Quantitative Data for D-Mannitol
The following table summarizes key data for D-Mannitol, which can be used as a reference in the absence of a specific SDS for the deuterated form.
| Property | Value |
| Chemical Formula | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 166-168 °C |
| Solubility | Soluble in water |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling D-Mannitol-d1
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for D-Mannitol-d1, a deuterated form of D-Mannitol. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for D-Mannitol, which shares nearly identical chemical and physical properties with its deuterated counterpart.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. Although not classified as a hazardous substance, adherence to good laboratory practices is essential.[1][2][3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side-shields or goggles | Must be worn to prevent eye contact with dust particles.[4][5][6] |
| Hand Protection | Compatible chemical-resistant gloves | Nitrile, neoprene, or natural rubber gloves are suitable.[4][7] Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat | A standard lab coat is sufficient to prevent skin contact.[4][6] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when engineering controls are insufficient or when handling large quantities that may generate dust.[4][8] |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area.[1] Using a fume hood or other local exhaust ventilation can help to control airborne dust levels.[4]
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are equipped with the appropriate PPE as outlined in the table above.
-
Dispensing:
-
Spill Management:
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.[5]
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. While D-Mannitol is not considered hazardous waste, it should not be disposed of down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the appropriate laboratory waste stream.
Workflow for Safe Handling of this compound
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemscience.com [chemscience.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
